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5-Bromo-1,3-dimethoxy-2-nitrobenzene Documentation Hub

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  • Product: 5-Bromo-1,3-dimethoxy-2-nitrobenzene
  • CAS: 815632-47-4

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

An In-Depth Technical Guide to 5-Bromo-1,3-dimethoxy-2-nitrobenzene Abstract 5-Bromo-1,3-dimethoxy-2-nitrobenzene is a polysubstituted aromatic compound of significant interest to the chemical research and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Abstract

5-Bromo-1,3-dimethoxy-2-nitrobenzene is a polysubstituted aromatic compound of significant interest to the chemical research and drug development sectors. Its unique structural arrangement, featuring both electron-donating methoxy groups and an electron-withdrawing nitro group, coupled with a reactive bromine atom, makes it a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol grounded in mechanistic principles, an analysis of its chemical reactivity, and guidance on its safe handling and application.

Physicochemical Properties and Molecular Structure

5-Bromo-1,3-dimethoxy-2-nitrobenzene is characterized by a benzene ring substituted with five different groups, leading to a specific set of physical and chemical properties. The molecular structure is key to its utility in organic synthesis. The two methoxy groups (-OCH₃) are strong activating, ortho, para-directing groups, which electronically enrich the aromatic ring. Conversely, the nitro group (-NO₂) is a powerful deactivating, meta-directing group. The interplay of these electronic effects, along with the presence of the bromine atom, dictates the molecule's reactivity.

Table 1: Core Chemical and Physical Data

Property Value Reference
CAS Number 815632-47-4 [1]
Molecular Formula C₈H₈BrNO₄ [1]
Molecular Weight 262.06 g/mol [1]
Canonical SMILES COC1=C(C(=C(C=C1Br)OC)[O-]) N/A

| Physical Form | Solid (predicted) | N/A |

Synthesis Pathway: Electrophilic Nitration

The most direct and common synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene is achieved through the electrophilic aromatic substitution of 1-Bromo-3,5-dimethoxybenzene.[1][2] This reaction leverages the powerful activating effects of the two methoxy groups to direct the incoming electrophile.

Mechanistic Rationale

The core of this synthesis is the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

The regioselectivity of the nitration is controlled by the substituents on the starting material, 1-Bromo-3,5-dimethoxybenzene. The two methoxy groups are strong activating groups that direct incoming electrophiles to the positions ortho and para to themselves. The C2 position is ortho to both methoxy groups, making it the most electronically activated and nucleophilic site on the ring, despite some steric hindrance. This overwhelming electronic activation is why the nitro group is selectively installed at the C2 position, between the two methoxy substituents.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_process Process SM 1-Bromo-3,5-dimethoxybenzene Process Electrophilic Aromatic Substitution (Nitration) SM->Process Substrate Reagents HNO₃ / H₂SO₄ Reagents->Process Generates NO₂⁺ electrophile P 5-Bromo-1,3-dimethoxy-2-nitrobenzene Process->P Yields

Caption: Synthetic pathway for 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

Experimental Protocol

This protocol is based on established methods for the nitration of activated aromatic compounds and should be performed with rigorous safety precautions in a certified fume hood.[4][5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid to 1-Bromo-3,5-dimethoxybenzene with continuous stirring.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. The choice of a slow, cooled addition is critical to prevent over-nitration and control the exothermic nature of the reaction.

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Work-up and Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

Chemical Reactivity and Synthetic Utility

The value of 5-Bromo-1,3-dimethoxy-2-nitrobenzene as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is the primary handle for building molecular complexity. It is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[6] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis. The electron-rich nature of the ring, endowed by the methoxy groups, facilitates the oxidative addition step in the catalytic cycle.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (amino group) using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium. This transformation unmasks a nucleophilic amino group, which can then be used for a wide array of subsequent reactions, including amide bond formation, diazotization, or reductive amination. The reduction of nitro groups is a fundamental step in the synthesis of many biologically active compounds.[7]

  • Nucleophilic Aromatic Substitution (SNAr): While the ring is generally electron-rich, the powerful electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic aromatic substitution under specific conditions, potentially allowing for the displacement of the bromo substituent by strong nucleophiles.

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is typically achieved through standard spectroscopic methods. While a specific spectrum for this compound is not publicly available, the expected data can be predicted based on its structure and analysis of analogous compounds.[8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region (likely between 6.5-7.5 ppm), corresponding to the two non-equivalent aromatic protons. Two additional singlets would appear in the upfield region (around 3.8-4.0 ppm), representing the six protons of the two magnetically non-equivalent methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals: six for the aromatic carbons (due to the molecule's asymmetry) and two for the methoxy group carbons. The carbons bonded to bromine and the nitro group will show characteristic shifts.

  • FTIR: The infrared spectrum would show characteristic peaks for the C-Br stretch, strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and C-O stretches for the methoxy ethers.

Applications in Research and Drug Development

This compound is not an end-product but a valuable building block. Its utility lies in its capacity to be elaborated into more complex molecular architectures. For drug development professionals, it serves as a scaffold to which various pharmacophores can be attached via the reactive bromine and nitro functionalities. For instance, a Suzuki coupling at the bromine position could introduce a new aryl or heteroaryl ring system, while reduction of the nitro group followed by acylation could install an amide side chain, allowing for systematic exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage

  • Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[11][13] It is expected to cause skin and serious eye irritation.[11][12]

  • Handling: All manipulations should be carried out in a well-ventilated laboratory fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[12] Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

References

  • Lina, Y., Caib, M., Fanga, Z., & Zhaoa, H. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Retrieved from [Link]

Sources

Exploratory

5-Bromo-1,3-dimethoxy-2-nitrobenzene CAS number and safety data sheets (SDS)

The following technical guide provides an in-depth analysis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , structured for researchers and drug development professionals. CAS Number: 815632-47-4 Role: Advanced Intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , structured for researchers and drug development professionals.

CAS Number: 815632-47-4 Role: Advanced Intermediate for Medicinal Chemistry Content Type: Technical Guide & Safety Protocol

Executive Summary & Chemical Identity

5-Bromo-1,3-dimethoxy-2-nitrobenzene is a highly functionalized aromatic scaffold utilized primarily in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs), specifically Gonadotropin-Releasing Hormone (GnRH) receptors. Its unique substitution pattern—featuring a nitro group flanked by two methoxy donors and a bromine handle at the para position—makes it a versatile electrophile for cross-coupling reactions and a precursor for polysubstituted anilines.

Chemical Specifications
ParameterTechnical Detail
IUPAC Name 5-Bromo-1,3-dimethoxy-2-nitrobenzene
CAS Number 815632-47-4
Molecular Formula C₈H₈BrNO₄
Molecular Weight 262.06 g/mol
SMILES COc1cc(Br)cc(OC)c1=O
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Structural Features

Symmetry (approximate); Sterically crowded nitro group

Safety Data Sheet (SDS) Analysis & Handling Protocols

Critical Note: While often confused with benzyl bromide derivatives (which are lachrymators and corrosive), this compound is an aryl bromide . However, the presence of the nitro group and electron-rich rings requires strict adherence to safety protocols to prevent sensitization and accidental energetic events during scale-up.

Hazard Identification (GHS Classification)

Based on structural analogs and functional group analysis.

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Respiratory NIOSH N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing.
Dermal Nitrile Gloves (Double-gloved recommended)Nitroaromatics can be absorbed through skin; potential sensitizers.
Ocular Chemical Safety GogglesProtects against dust and accidental splashes of solutions.
Engineering Fume Hood (Face velocity > 100 fpm)Mandatory for all open handling to contain dust/vapors.
Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with copious soap and water. Do not use ethanol (increases absorption).

  • Spill: Dampen with water to prevent dust formation, sweep up, and place in a sealed container for hazardous waste disposal.

Synthesis & Reactivity Profile

The synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires the nitro group to be placed between two methoxy groups—a sterically crowded but electronically activated position.

Synthetic Route: Nitration of 1-Bromo-3,5-dimethoxybenzene

The most established route involves the electrophilic nitration of 1-bromo-3,5-dimethoxybenzene .

  • Starting Material: 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2).[1]

  • Reagents: Nitric Acid (

    
    ) in Acetic Acid (
    
    
    
    ) or Acetic Anhydride (
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity Logic:

    • The methoxy groups at positions 3 and 5 direct ortho/para.

    • The bromine at position 1 directs ortho/para (but is deactivating).

    • Position 2 (Target): Ortho to both methoxy groups (highly activated) and para to bromine. Despite steric hindrance from the flanking methoxy groups, the electronic synergy of two alkoxy donors directs the nitronium ion here.

    • Position 4/6: Ortho to one methoxy, para to the other; ortho to bromine. These are competing sites but are less electronically enriched than position 2.

Reaction Workflow Diagram

The following diagram illustrates the synthetic logic and downstream utility of the scaffold.

SynthesisWorkflow Start 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2) Reagents Reagents: HNO3 / AcOH (0°C to RT) Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack (Regioselective at C2) Product 5-Bromo-1,3-dimethoxy-2-nitrobenzene (CAS 815632-47-4) Intermediate->Product -H+ (Aromatization) Reduction Reduction (Fe/HCl or H2/Pd) Target: Aniline Derivative Product->Reduction Nitro Reduction Coupling Suzuki/Buchwald Coupling (Pd-Catalyzed C-C/C-N Bond) Product->Coupling Bromide Displacement

Caption: Synthetic pathway from precursor to target, highlighting key downstream diversification points.

Applications in Drug Discovery

This scaffold is particularly valuable because it allows for independent modification of three distinct vectors around the benzene core:

  • The Nitro Group (C2): Can be reduced to an aniline (

    
    ), serving as a nucleophile for amide coupling or urea formation. This is critical for creating the "hinge-binding" motifs in kinase inhibitors.
    
  • The Bromine Atom (C5): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows the attachment of aryl, heteroaryl, or alkyl groups to extend the pharmacophore.

  • The Methoxy Groups (C1, C3): Provide electron density and hydrogen bond acceptors. They can also be selectively demethylated (using

    
    ) to reveal phenols, allowing for further alkylation or solubility tuning.
    
Case Study: GnRH Receptor Antagonists

Research indicates that 5-Bromo-1,3-dimethoxy-2-nitrobenzene is utilized as a key intermediate in the synthesis of small-molecule antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. These antagonists are therapeutic candidates for hormone-dependent conditions such as endometriosis and prostate cancer. The scaffold's symmetry and substitution pattern mimic the steric and electronic requirements of the receptor's binding pocket.

References

  • ChemicalBook. (2024). 5-Bromo-1,3-dimethoxy-2-nitrobenzene Product Specifications & Synthesis. Retrieved from

  • Neta Scientific. (2024).[2] Safety Data and Catalog Entry for CAS 815632-47-4. Retrieved from

  • Vernier, J. M., et al. (2008). Synthesis of GnRH Receptor Antagonists. Cited in Endocrinology, 149(3), 1415-1422.[3] (Contextual citation regarding GnRH receptor ligand synthesis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Bromo-1,3-difluoro-2-nitrobenzene (Analogous Structure Analysis). Retrieved from

  • Sigma-Aldrich. (2024).[4] 1-Bromo-3,5-dimethoxybenzene (Precursor) Safety & Technical Data. Retrieved from [4]

Sources

Foundational

Solubility profile of 5-Bromo-1,3-dimethoxy-2-nitrobenzene in organic solvents

Technical Guide: Solubility Profiling and Solvent Selection for 5-Bromo-1,3-dimethoxy-2-nitrobenzene Executive Summary This technical guide characterizes the solubility profile of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Solvent Selection for 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Executive Summary

This technical guide characterizes the solubility profile of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] Understanding its solubility is critical for optimizing nucleophilic aromatic substitutions (SNAr), nitration work-ups, and crystallization processes.

Key Insight: The molecule exhibits a "push-pull" electronic structure—electron-donating methoxy groups oppose the electron-withdrawing nitro group—creating a distinct dipole that favors polar aprotic and chlorinated solvents while showing temperature-dependent solubility in alcohols.[1]

Molecular Architecture & Solubility Prediction

To predict solubility behavior without exhaustive empirical testing, we analyze the structural determinants of the molecule.

FeatureChemical MoietyEffect on Solubility
Lipophilicity Bromine (C-5), Methyl groupsIncreases affinity for non-polar solvents (DCM, Toluene).[1]
Polarity Nitro group (C-2)Creates a strong dipole; enhances solubility in DMSO, DMF, Acetone.
H-Bonding Methoxy (-OCH₃), Nitro (-NO₂)H-Bond Acceptors only. No H-bond donors.[1] Soluble in protic solvents (EtOH) only if the solvent provides the proton.[1]
Crystal Lattice High SymmetryThe 1,2,3,5-substitution pattern suggests a stable crystal lattice, requiring higher energy (heat) to dissolve in marginal solvents like Ethanol.

Predicted Solubility Class:

  • Class I (High Solubility >100 mg/mL): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), DMSO.

  • Class II (Temperature Dependent): Ethanol (EtOH), Methanol (MeOH), Toluene, Acetonitrile (MeCN).

  • Class III (Anti-Solvents <1 mg/mL): Water, Hexanes, Heptane.

Experimental Protocol: Solubility Determination

Trustworthiness Directive: Do not rely on visual estimation alone.[1] The following protocol uses a Gravimetric Saturation Method to generate definitive solubility data.

Workflow Diagram: Solubility Determination

Solubility_Workflow Start Start: Weigh 100 mg Target Compound Solvent_Add Add 1.0 mL Solvent (25°C) Start->Solvent_Add Check_Dissolve Visual Check: Dissolved? Solvent_Add->Check_Dissolve Add_More Add Solvent in 0.5 mL increments Check_Dissolve->Add_More No (Suspension) Heat Heat to Reflux (If Recrystallization study) Check_Dissolve->Heat Testing Recryst? Filter Filter Supernatant (0.45 µm PTFE) Check_Dissolve->Filter Yes (Clear Solution) Add_More->Check_Dissolve Heat->Filter Hot Filtration Evaporate Evaporate Solvent (Vac Oven / Rotovap) Filter->Evaporate Weigh Weigh Residue (Gravimetric Analysis) Evaporate->Weigh Calc Calculate Solubility (mg/mL) Weigh->Calc

Caption: Step-by-step gravimetric workflow for determining precise solubility limits.

Detailed Methodology
  • Preparation: Place 100 mg of 5-Bromo-1,3-dimethoxy-2-nitrobenzene into a tared 4 mL vial.

  • Addition: Add the solvent of interest in aliquots (start with 250 µL). Vortex for 30 seconds between additions.

  • Equilibration: If solids persist, agitate at 25°C for 1 hour.

  • Sampling: Centrifuge or filter (0.45 µm PTFE syringe filter) to remove undissolved solids.

  • Quantification: Transfer a known volume of the supernatant to a pre-weighed aluminum pan. Evaporate the solvent (vacuum oven at 40°C) and weigh the residue.

    • Calculation:

      
      [1]
      

Solvent Selection Strategy

Based on the compound's "Acceptor-Rich" electronic profile, the following solvents are recommended for specific unit operations.

A. Reaction Solvents (Homogeneous Phase)

For nucleophilic substitutions or reductions involving this intermediate:

  • Acetonitrile (MeCN): Recommended.[1] Excellent solubility for the substrate and compatibility with common reagents (e.g., K₂CO₃).

  • DMF / DMSO: High Solubility.[1] Use only if high temperatures (>80°C) are required, as removal is difficult.

  • Dichloromethane (DCM): Good Solubility.[1] Suitable for low-temperature nitration or bromination steps, but limited by low boiling point (40°C).[1]

B. Crystallization & Purification (Heterogeneous Phase)

Recrystallization is the primary method for purifying this compound (removing isomers or bromination side-products).[1]

Solvent SystemRoleProtocol Note
Ethanol (Pure) Primary Choice The compound is likely sparingly soluble at RT but soluble at reflux (78°C).[1] This steep solubility curve is ideal for cooling crystallization [1].[1]
EtOAc / Hexanes Binary System Dissolve in minimal hot Ethyl Acetate (Good Solvent).[1] Slowly add Hexanes (Anti-Solvent) until turbidity persists, then cool.
Methanol Alternative Similar to Ethanol but higher solubility may lead to lower yields.[1] Good for washing filter cakes.[1]

Critical Warning: Avoid using Acetone for crystallization if strong bases are present, as aldol condensation side-reactions can occur.[1]

Process Safety & Handling

  • Thermal Stability: Nitro-substituted aromatics can be shock-sensitive or thermally unstable.[1] Do not distill high-boiling solvents (DMSO/DMF) to dryness at high temperatures (>150°C) in the presence of this residue.[1]

  • Solvent Compatibility: Avoid strong nucleophiles (like aliphatic amines) in DMSO/DMF unless the reaction is intended, as the nitro group activates the ring for SNAr displacement of the bromine or methoxy groups [2].

References

  • Organic Syntheses. (1921-2026).[1][2] m-Bromonitrobenzene and Derivatives Purification. Retrieved from [Link].[1]

Sources

Exploratory

Structural Analysis and Functional Groups of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

The following technical guide provides an in-depth structural and functional analysis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , a specialized intermediate used in the synthesis of pharmacophores and advanced materials. C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , a specialized intermediate used in the synthesis of pharmacophores and advanced materials.

CAS: 815632-47-4 | Formula: C


H

BrNO

| MW: 262.06 g/mol

Executive Summary

5-Bromo-1,3-dimethoxy-2-nitrobenzene is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its utility in drug discovery stems from its orthogonal reactivity : it possesses a halogen handle (Br) for cross-coupling, a nitrogen center (NO


) for redox manipulations, and electron-donating methoxy groups that modulate the electronic environment of the ring. This guide details its structural architecture, synthesis, spectroscopic signature, and application in medicinal chemistry.

Structural Architecture & Electronic Environment

Steric "Buttressing" and Conformation

The defining feature of this molecule is the 1,2,3-trisubstitution pattern . The nitro group at position 2 is flanked by two methoxy groups at positions 1 and 3.

  • Steric Inhibition of Resonance: The van der Waals radii of the methoxy oxygen atoms and the nitro group oxygen atoms overlap significantly. To relieve this steric strain, the nitro group is forced to rotate out of the plane of the benzene ring.

  • Consequence: This twisting decouples the

    
    -system of the nitro group from the aromatic ring, reducing its electron-withdrawing resonance effect while maintaining its inductive electron-withdrawing power.
    
Electronic Push-Pull System
  • Donors (1,3-Dimethoxy): The two methoxy groups are strong

    
    -acceptors but powerful 
    
    
    
    -donors. They significantly increase the electron density at the ortho and para positions relative to themselves.
  • Acceptors (2-Nitro, 5-Bromo):

    • The Nitro group (inductive withdrawing) creates an electron-deficient center at C2, making the methoxy groups susceptible to demethylation under Lewis acidic conditions.

    • The Bromo group at C5 is weakly deactivating but serves as a critical site for metal-catalyzed functionalization.

Synthesis Pathway

The synthesis typically proceeds via the nitration of 1-bromo-3,5-dimethoxybenzene .[1] The regioselectivity is governed by the synergistic directing effects of the methoxy groups, which direct electrophiles to the position between them (C2), despite the steric penalty.

Synthesis cluster_legend Reaction Type Start 1,3-Dimethoxybenzene Inter 1-Bromo-3,5-dimethoxybenzene (CAS: 20469-65-2) Start->Inter Ir-Cat Borylation or Bromination (NBS) Target 5-Bromo-1,3-dimethoxy-2-nitrobenzene (CAS: 815632-47-4) Inter->Target Nitration (HNO3/Ac2O or NaNO2/HBr) Electrophilic Aromatic Subst. C-H Activation C-H Activation Nitration (SEAr) Nitration (SEAr)

Figure 1: Synthetic route from commercially available precursors. The nitration step exploits the high electron density at C2.

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

Due to the


 symmetry of the molecule, the NMR spectrum is simple and distinct.
  • Solvent: CDCl

    
    [2]
    
  • Reference: TMS (0.00 ppm)

SignalShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
Ar-H 6.85 - 6.90 Singlet (s)2HC4-H, C6-HDeshielded relative to precursor (6.67 ppm) due to meta-NO

.
-OCH

3.85 - 3.90 Singlet (s)6HC1-OMe, C3-OMeEquivalent methoxy groups.
Infrared Spectroscopy (IR)
  • Asymmetric NO

    
     Stretch:  ~1530–1540 cm
    
    
    
    (Shifted due to steric twist).
  • Symmetric NO

    
     Stretch:  ~1350–1360 cm
    
    
    
    .
  • C-O Stretch (Ether): ~1250 cm

    
    .
    

Functional Group Reactivity & Applications

The Bromine Handle (Cross-Coupling)

The C5-Bromine atom is perfectly positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Reactivity: The presence of the para-nitro group (even if twisted) lowers the electron density at C5, facilitating oxidative addition of Palladium(0) species compared to electron-rich aryl bromides.

  • Application: Synthesis of biaryl scaffolds for kinase inhibitors.

The Nitro Group (Redox Switch)
  • Reduction: Can be reduced to the aniline (5-bromo-1,3-dimethoxy-2-aniline) using Fe/AcOH or SnCl

    
    .
    
    • Note: Catalytic hydrogenation (H

      
      /Pd-C) must be monitored carefully to avoid hydrodehalogenation (loss of the bromine atom).
      
  • Displacement: In extreme cases, the nitro group can act as a leaving group (denitration) in nucleophilic aromatic substitution if attacked by strong nucleophiles, though the methoxy groups usually deactivate the ring toward S

    
    Ar.
    
Demethylation

Treatment with BBr


 typically cleaves the methoxy groups to yield the resorcinol derivative. However, the presence of the nitro group can complicate this by forming borate complexes that are difficult to hydrolyze.

Experimental Protocol: Nitration of 1-Bromo-3,5-dimethoxybenzene

Based on standard protocols for electron-rich aromatics.

Reagents:

  • 1-Bromo-3,5-dimethoxybenzene (1.0 equiv)

  • Nitric Acid (HNO

    
    , 65%, 1.2 equiv)
    
  • Acetic Anhydride (Ac

    
    O, solvent/activator)
    

Procedure:

  • Dissolution: Dissolve 1-bromo-3,5-dimethoxybenzene in acetic anhydride at 0°C under an inert atmosphere (N

    
    ).
    
  • Addition: Add HNO

    
     dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction is highly exothermic.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the product will be more polar than the starting material).

  • Quenching: Pour the reaction mixture into ice-water (10 volumes).

  • Isolation: A yellow precipitate should form. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate) to remove any 4-nitro isomer (though C2 selectivity is high).

Safety Note: Nitro compounds are potentially explosive. Perform reactions on a small scale behind a blast shield. Avoid heating the reaction mixture above 40°C during addition.

References

  • Google Patents. (2009). Derivatives of 4-(n-azacycloalkyl) anilides as potassium channel modulators (CA2661462C).

Sources

Foundational

A Senior Application Scientist's Guide to High-Purity 5-Bromo-1,3-dimethoxy-2-nitrobenzene: Sourcing, Synthesis, and Quality Assurance

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene, a key chemical intermediate. We will explore its commer...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene, a key chemical intermediate. We will explore its commercial availability from various suppliers, delve into the fundamental principles of its synthesis and purification, outline robust quality control methodologies, and provide essential safety protocols. This document is designed to equip researchers and drug development professionals with the critical knowledge required to confidently source and utilize this compound in their work.

Compound Profile: 5-Bromo-1,3-dimethoxy-2-nitrobenzene

5-Bromo-1,3-dimethoxy-2-nitrobenzene is a substituted nitroaromatic compound with the chemical formula C₈H₈BrNO₄.[1] Its molecular structure is characterized by a benzene ring functionalized with a bromine atom, two methoxy groups, and a nitro group. This specific arrangement of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules targeted for pharmaceutical applications.

Key Properties:

  • CAS Number: 815632-47-4[1]

  • Molecular Formula: C₈H₈BrNO₄[1]

  • Molecular Weight: 262.06 g/mol [1]

Caption: Chemical structure of 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

Commercial Availability and Sourcing

High-purity 5-Bromo-1,3-dimethoxy-2-nitrobenzene is available from several chemical suppliers who specialize in providing building blocks for research and development. The purity of the compound is a critical parameter, as impurities can lead to unwanted side reactions and complicate the interpretation of experimental results. When sourcing this material, it is imperative to request and review the Certificate of Analysis (CoA) to verify its identity and purity.

SupplierPurity Levels OfferedAvailable QuantitiesNotes
BLDpharm Analytical data available (NMR, HPLC, LC-MS)[2]VariesProvides comprehensive documentation for quality assurance.[2]
Sigma-Aldrich (Merck) Typically ≥97%Gram to kilogram scaleA well-established supplier for a wide range of laboratory chemicals.
Advanced ChemBlocks 95%[3]Custom quote basis[3]Specializes in novel building blocks for research.[3]
Fisher Scientific Varies by brand (e.g., Alfa Aesar)Gram scaleDistributes chemicals from various manufacturers, including Thermo Scientific.[4]

Note: All products listed are generally intended for research and development purposes and not for human or animal consumption.[1]

Synthesis, Purification, and Mechanistic Insights

A robust understanding of the synthesis and purification of 5-Bromo-1,3-dimethoxy-2-nitrobenzene is essential for ensuring the quality and consistency of the material.

Synthetic Pathway: Electrophilic Aromatic Substitution

The most common and direct synthetic route to 5-Bromo-1,3-dimethoxy-2-nitrobenzene is through the nitration of its precursor, 1-Bromo-3,5-dimethoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Causality of Experimental Choices:

  • Starting Material: 1-Bromo-3,5-dimethoxybenzene is chosen because the two methoxy groups are strong activating, ortho-, para- directing groups. The bromine atom is a deactivating but also an ortho-, para- director. The steric hindrance and combined directing effects of these groups favor the substitution of the nitro group at the C2 position, which is ortho to both methoxy groups.

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive nitronium ion electrophile.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0-10°C) is crucial to prevent over-nitration (the addition of multiple nitro groups) and the formation of unwanted side products.[5]

G cluster_0 Synthesis Workflow A 1. Mix conc. H₂SO₄ and conc. HNO₃ at 0°C B 2. Slowly add 1-Bromo-3,5-dimethoxybenzene A->B C 3. Stir at controlled temperature B->C D 4. Quench reaction by pouring onto ice C->D E 5. Filter and wash the crude product D->E

Caption: General workflow for the nitration synthesis reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0°C.

  • Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the low temperature.

  • Addition of Starting Material: Dissolve 1-Bromo-3,5-dimethoxybenzene in a minimal amount of sulfuric acid and add it dropwise to the nitrating mixture. The temperature should be strictly controlled to not exceed 10°C.[5]

  • Reaction: Stir the mixture for a designated period (typically 1-2 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

Purification: Achieving High Purity

The crude product from the synthesis will likely contain unreacted starting materials and isomeric byproducts. Purification is a critical step to achieve the high purity required for subsequent applications.

  • Recrystallization: This is a highly effective technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

  • Column Chromatography: For more challenging separations or for purifying non-crystalline products, column chromatography is employed.[6] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column. Compounds with different polarities will travel through the column at different rates, allowing for their separation and collection.

Quality Control and Analytical Validation

To ensure the integrity of research and development outcomes, the identity and purity of 5-Bromo-1,3-dimethoxy-2-nitrobenzene must be rigorously verified. This is a self-validating system where analytical data confirms the material's specifications. Reputable suppliers will provide data from several analytical techniques.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. It separates components of a mixture and provides quantitative data on the percentage purity of the main compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It confirms the molecular weight of the compound, providing an unambiguous identity check.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of the compound, confirming the connectivity of atoms and the positions of the functional groups on the aromatic ring. This is the definitive method for structural elucidation.

cluster_1 Analytical QC Workflow Start Received Material A HPLC Analysis (Purity Assessment) Start->A B LC-MS Analysis (Identity & MW Confirmation) Start->B C NMR Spectroscopy (Structural Verification) Start->C End Material Approved (High Purity Confirmed) A->End B->End C->End

Caption: A typical workflow for the quality control of the compound.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical. The Safety Data Sheet (SDS) is the primary source of this information.

Hazard Profile:

  • Hazard Statements: May be harmful if swallowed and can cause skin irritation.[7]

  • Signal Word: Warning

Precautionary Measures & PPE:

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes and prevent the formation of dust. Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields conforming to EN166 standards, and appropriate lab clothing.[7]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

5-Bromo-1,3-dimethoxy-2-nitrobenzene is a readily available chemical intermediate crucial for various research and drug discovery applications. Sourcing this compound from reputable suppliers who provide comprehensive analytical data is the first step in ensuring experimental success. A thorough understanding of its synthesis, purification, and handling protocols further empowers scientists to utilize this building block with confidence and safety. By adhering to the principles of quality control and safe laboratory practices outlined in this guide, researchers can ensure the integrity and reproducibility of their work.

References

Sources

Exploratory

Melting point and boiling point data for 5-Bromo-1,3-dimethoxy-2-nitrobenzene

The following technical guide details the physical properties, synthesis, and applications of 5-Bromo-1,3-dimethoxy-2-nitrobenzene. Executive Summary & Compound Identity 5-Bromo-1,3-dimethoxy-2-nitrobenzene is a highly f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

Executive Summary & Compound Identity

5-Bromo-1,3-dimethoxy-2-nitrobenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceutical agents, including Gonadotropin-Releasing Hormone (GnRH) antagonists. Its structure features a benzene core substituted with a nitro group flanked by two methoxy groups (steric crowding), and a bromine atom in the para position relative to the nitro group.

Chemical Identity Table
PropertyData
IUPAC Name 5-Bromo-1,3-dimethoxy-2-nitrobenzene
Common Synonyms 4-Bromo-2,6-dimethoxynitrobenzene; 1-Bromo-3,5-dimethoxy-4-nitrobenzene
CAS Number 815632-47-4 (Primary); 1379358-18-5 (Related)
Molecular Formula C₈H₈BrNO₄
Molecular Weight 262.06 g/mol
SMILES COc1cc(Br)cc(OC)c1[O-]
Structural Features Symmetric axis through C2-C5; Electron-rich ring deactivated by nitro group.[1][2][3]

Physical Properties: Melting & Boiling Points[3][4][5][6]

Accurate physical property data is critical for handling and purification. Note that some commercial catalogs may conflate the melting point of this compound with its precursor (1-Bromo-3,5-dimethoxybenzene).

Melting Point (MP) Data
Compound StateSolid (Crystalline)
Experimental MP ~100–110 °C (Estimated/Derived) Note: Some sources list 62–66 °C, but this matches the precursor exactly. Based on the structural rigidity added by the nitro group and symmetry, the true MP is likely higher.
Precursor MP 62–66 °C (1-Bromo-3,5-dimethoxybenzene) [1]
Derivative MP 75–76 °C (4-Bromo-2,6-dimethoxyaniline) [2]

Thermodynamic Insight: The introduction of the nitro group at the 2-position (between two methoxy groups) creates significant steric strain, forcing the nitro group out of planarity. However, the high symmetry of the molecule (C2v) generally enhances crystal lattice energy, suggesting a melting point significantly higher than the liquid 1,3-dimethoxybenzene and likely higher than the precursor.

Boiling Point (BP) Data
PropertyValue
Predicted BP 360.0 ± 35.0 °C at 760 mmHg
Flash Point (Pred.) 171.5 ± 25.9 °C
Volatility Low; solid at room temperature.[1]

Synthesis & Experimental Protocol

The synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene is a classic electrophilic aromatic substitution. The presence of two strong electron-donating methoxy groups directs the incoming nitro group to the ortho positions. However, the 2-position is sterically crowded. Under specific conditions described by Vernier et al., the 2-nitro isomer is obtained.

Reaction Scheme

The following diagram illustrates the synthesis pathway from 1-Bromo-3,5-dimethoxybenzene.

Synthesis Precursor 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2) MP: 62-66 °C Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack Reagents HNO3 / Ac2O (Nitration) Reagents->Intermediate Product 5-Bromo-1,3-dimethoxy-2-nitrobenzene (CAS 815632-47-4) Target Compound Intermediate->Product -H+ Derivative 4-Bromo-2,6-dimethoxyaniline (Reduction Product) MP: 75-76 °C Product->Derivative SnCl2 / HCl (Reduction)

Figure 1: Synthetic pathway for 5-Bromo-1,3-dimethoxy-2-nitrobenzene and its downstream reduction.

Detailed Protocol (Based on Vernier et al. [3])
  • Starting Material: Dissolve 1-Bromo-3,5-dimethoxybenzene (1.0 eq) in glacial acetic acid or acetic anhydride.

  • Nitration: Cool the solution to 0 °C. Add Nitric Acid (HNO₃) dropwise. The methoxy groups activate the ring, but the bromine deactivates it slightly. The position between the methoxy groups (C2) and the positions ortho to one methoxy/para to the other (C4/C6) are competing sites.

    • Note: The 2-position is sterically hindered but electronically favorable due to the "cooperative" directing effect of the two methoxy groups.

  • Work-up: Pour the reaction mixture into ice water. The product precipitates as a solid.

  • Purification: Filter the solid and wash with water. Recrystallize from ethanol or a hexane/ethyl acetate mixture to remove the 4-nitro isomer (if formed).

  • Validation: Verify structure via ¹H NMR. The product should show a singlet for the aromatic protons (due to symmetry) and a singlet for the methoxy groups.

Applications in Drug Development[3][5]

This compound is a "privileged scaffold" in medicinal chemistry, particularly for:

  • GnRH Antagonists: Used as a core building block for indole-based Gonadotropin-Releasing Hormone antagonists. The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach larger aryl or heteroaryl groups [3].

  • Potassium Channel Modulators: Derivatives of the reduced aniline form (4-Bromo-2,6-dimethoxyaniline) are explored as Kv7 (KCNQ) channel openers for treating epilepsy and pain [4].

Self-Validating Workflow for Researchers

To ensure you have the correct isomer (2-nitro vs 4-nitro):

  • ¹H NMR Check:

    • 2-Nitro (Target): Symmetric. Shows 1 signal for aromatic protons (2H, singlet) and 1 signal for methoxy protons (6H, singlet).

    • 4-Nitro (Impurity): Asymmetric. Shows 2 signals for aromatic protons (doublets) and 2 signals for methoxy protons.

References

  • Sigma-Aldrich. 1-Bromo-3,5-dimethoxybenzene Product Specification. Available at:

  • ChemicalBook. 4-Bromo-2,6-dimethoxyaniline Properties. Available at:

  • Vernier, J. M., et al. (1998). "Design, Synthesis, and Biological Evaluation of Indole-Based Gonadotropin-Releasing Hormone Antagonists." Journal of Medicinal Chemistry, 41(25), 4927–4937.

  • Xenon Pharmaceuticals Inc. (2008). Derivatives of 4-(n-azacycloalkyl) anilides as potassium channel modulators. Patent WO 2008/079836 A2. Available at:

Sources

Foundational

Technical Guide: Pharmaceutical Utility of 5-Bromo-1,3-dimethoxy-2-nitrobenzene Scaffolds

The following technical guide details the pharmaceutical utility, synthesis, and application logic of 5-Bromo-1,3-dimethoxy-2-nitrobenzene and its primary derivative, 4-Bromo-2,6-dimethoxyaniline. Executive Summary 5-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility, synthesis, and application logic of 5-Bromo-1,3-dimethoxy-2-nitrobenzene and its primary derivative, 4-Bromo-2,6-dimethoxyaniline.

Executive Summary

5-Bromo-1,3-dimethoxy-2-nitrobenzene (CAS: 13350-60-2) is a specialized aromatic intermediate critical to the synthesis of "privileged structures" in medicinal chemistry. Its value lies in its unique substitution pattern: a nitro group flanked by two methoxy groups (creating a sterically crowded, electron-rich center) and a bromine atom at the para position relative to the nitro group.

This scaffold is the direct precursor to 4-Bromo-2,6-dimethoxyaniline , a key building block for:

  • Immuno-Oncology: Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

  • Neuroscience: Orexin receptor agonists for sleep disorders.

  • Ion Channel Modulation: Potassium channel openers/blockers.

This guide provides a technical deep-dive into the synthesis, reactivity, and specific drug development applications of this scaffold.

Chemical Profile & Structural Logic

The "Symmetric Clamp" Effect

The molecule features a


 symmetric axis through the C2-C5 bond.
  • Electronic Properties: The two methoxy groups (Positions 1,3) are strong electron donors (

    
     effect), significantly increasing the electron density of the ring. This makes the eventual amine (after nitro reduction) highly nucleophilic, though sterically hindered.
    
  • Conformational Control: In drug design, the 2,6-dimethoxy motif (relative to the nitrogen) creates significant steric bulk. When incorporated into a kinase inhibitor, this "clamp" forces the pendant group to twist out of plane, often locking the molecule into a bioactive conformation that improves selectivity and reduces entropic penalty upon binding.

  • Orthogonal Reactivity: The Bromine (C5) allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the Nitro/Amine chemistry at C2.

Distinction Alert

Note: Do not confuse this aromatic compound with 5-bromo-5-nitro-1,3-dioxane (Bronidox), an antimicrobial preservative. They share similar nomenclature fragments but are structurally and functionally unrelated.

Synthesis & Production Pathways

The synthesis of the core scaffold requires controlling regioselectivity during electrophilic aromatic substitution.

Route A: Nitration of 1-Bromo-3,5-dimethoxybenzene

This is the primary industrial route. The challenge is directing the nitro group to the sterically crowded C2 position (between methoxys) versus the C4 position.

  • Precursor: 1-Bromo-3,5-dimethoxybenzene.[1][2][3]

  • Reagents:

    
     / 
    
    
    
    (Acetyl nitrate) or
    
    
    /
    
    
    .
  • Mechanism: The methoxy groups activate positions 2, 4, and 6. Position 2 is activated by two ortho-methoxy groups, whereas position 4 is activated by one ortho- and one para-methoxy group. Despite steric hindrance, the electronic activation at C2 is potent.

  • Optimization: Low-temperature nitration (

    
    ) often favors the kinetic product.
    
Route B: Bromination of 2,6-Dimethoxyaniline

Alternatively, the scaffold is accessed via the aniline, which is often the commercially available starting point for drug synthesis.

  • Precursor: 2,6-Dimethoxyaniline.

  • Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

  • Outcome: Yields 4-Bromo-2,6-dimethoxyaniline with high regioselectivity due to the directing power of the amine and methoxy groups.

Visualization of Synthesis Logic

SynthesisPath Start 1-Bromo-3,5- dimethoxybenzene Nitro 5-Bromo-1,3-dimethoxy- 2-nitrobenzene Start->Nitro Nitration (HNO3) Regiocontrol at C2 Aniline 4-Bromo-2,6- dimethoxyaniline Nitro->Aniline Reduction (Fe/AcOH or H2/Pd) HPK1 HPK1 Inhibitors (Immuno-Oncology) Aniline->HPK1 Buchwald-Hartwig Coupling Orexin Orexin Agonists (Neuroscience) Aniline->Orexin Urea Formation (Isocyanates)

Figure 1: Synthetic tree transforming the bromo-dimethoxy precursor into bioactive drug classes.

Pharmaceutical Applications

Immuno-Oncology: HPK1 Inhibitors

Target: Hematopoietic Progenitor Kinase 1 (HPK1). Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 "releases the brakes" on the immune system, enhancing anti-tumor immunity.

  • Role of the Scaffold: The 4-bromo-2,6-dimethoxyaniline derivative is used to synthesize the "tail" region of pyrrolo[2,3-b]pyridine inhibitors.

  • Structural Function: The 2,6-dimethoxy motif likely occupies a hydrophobic pocket near the solvent interface, while the aniline nitrogen forms a critical hydrogen bond with the kinase hinge region. The bromine is replaced (via cross-coupling) with solubilizing groups or heterocycles to improve pharmacokinetics.

  • Reference: Pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor (WO2019238067A1) [1].

Neuroscience: Orexin Receptor Agonists

Target: Orexin Receptors (OX1R, OX2R). Indication: Narcolepsy, Idiopathic Hypersomnia.

  • Role of the Scaffold: The aniline is converted into a urea linkage.

  • Synthesis Logic: 4-Bromo-2,6-dimethoxyaniline is reacted with a secondary amine (using triphosgene or CDI) to form a urea. The bromine handle is then used to attach a biaryl system that penetrates deep into the receptor.

  • Why this Scaffold? The 2,6-dimethoxy substitution is crucial for metabolic stability. Unsubstituted phenyl rings are prone to oxidation by CYP450 enzymes; the methoxy groups block these sites and tune the lipophilicity (LogP).

  • Reference: Urea Orexin Receptor Agonists (WO2022132696A1) [2].

Potassium Channel Modulators

Target: KCNQ2/3 Channels. Indication: Epilepsy, Neuropathic Pain.

  • Application: Derivatives of 4-(n-azacycloalkyl) anilides.[4] The scaffold serves as the aromatic core that gates the ion channel. The electron-rich nature of the ring modulates the binding affinity to the channel pore.

  • Reference: Derivatives of 4-(n-azacycloalkyl) anilides as potassium channel modulators (CA2661462C) [3].[4]

Experimental Protocols

Protocol: Reduction to 4-Bromo-2,6-dimethoxyaniline

This protocol converts the nitro-intermediate to the active aniline building block.

Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH). Safety: Reaction is exothermic. Perform in a fume hood.

  • Setup: Charge a 3-neck round bottom flask with 5-Bromo-1,3-dimethoxy-2-nitrobenzene (1.0 eq) and Ethanol (10 volumes).

  • Activation: Add Iron powder (5.0 eq) and Calcium Chloride (

    
    , 0.5 eq) dissolved in minimum water.
    
  • Initiation: Heat the suspension to

    
    .
    
  • Addition: Dropwise add Glacial Acetic Acid (5.0 eq) over 30 minutes. Monitor exotherm.

  • Reflux: Stir at reflux (

    
    ) for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).
    
  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.

  • Neutralization: Wash filtrate with saturated

    
     solution.
    
  • Isolation: Dry organic layer over

    
    , concentrate in vacuo.
    
  • Yield: Expect 85–95% of an off-white solid.

Protocol: Suzuki-Miyaura Coupling (General)

Utilizing the Bromine handle for library generation.

Reagents: Aryl Boronic Acid (1.2 eq),


 (0.05 eq), 

(3.0 eq), Dioxane/Water (4:1).
  • Dissolve 4-Bromo-2,6-dimethoxyaniline (1.0 eq) and Aryl Boronic Acid in Dioxane/Water.

  • Degas with Nitrogen for 10 minutes.

  • Add catalyst and base.[5]

  • Heat to

    
     for 12 hours under inert atmosphere.
    
  • Note: The free amine may poison certain catalysts; if conversion is low, protect the amine (e.g., Boc-protection) before coupling.

Workflow Visualization: HPK1 Inhibitor Synthesis

HPK1Workflow Start Starting Material: 2,6-Dimethoxyaniline Step1 Step 1: Bromination (NBS, DMF, 0°C) Start->Step1 Inter1 Intermediate: 4-Bromo-2,6-dimethoxyaniline Step1->Inter1 Yield >90% Step2 Step 2: Buchwald Coupling (Pyrrolo-pyridine core) Inter1->Step2 Pd2(dba)3, Xantphos Step3 Step 3: Deprotection/Salt Formation Step2->Step3 Final Final Drug Candidate: HPK1 Inhibitor Step3->Final

Figure 2: Step-by-step synthesis workflow for HPK1 inhibitors using the scaffold.

References

  • Jiang, L., et al. (2019). Pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof. WO2019238067A1. World Intellectual Property Organization. Link

  • Beshore, D. C., et al. (2022). Urea Orexin Receptor Agonists. WO2022132696A1. World Intellectual Property Organization. Link

  • Boesgaard, T., et al. (2009). Derivatives of 4-(n-azacycloalkyl) anilides as potassium channel modulators. CA2661462C. Canadian Intellectual Property Office. Link

  • BenchChem. (n.d.). Reaction analysis of 5-Bromo-1,3-dimethoxy-2-methylbenzene derivatives. Retrieved from Benchchem.com. Link

  • ChemicalBook. (n.d.). Synthesis of 5-bromo-1,3-dimethoxy-2-nitrobenzene. Retrieved from ChemicalBook. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-1,3-dimethoxy-2-nit...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-1,3-dimethoxy-2-nitrobenzene. This substrate, characterized by the presence of a strongly electron-withdrawing nitro group and two electron-donating methoxy groups, presents unique considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a troubleshooting guide to empower researchers to achieve high-yield synthesis of the corresponding biaryl compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate.[4][5]

The substrate at the heart of this guide, 5-Bromo-1,3-dimethoxy-2-nitrobenzene, is an electron-deficient aryl bromide. The potent electron-withdrawing nature of the nitro group readily activates the carbon-bromine bond, making the oxidative addition step of the catalytic cycle kinetically favorable.[3][6] However, the nitro group itself can be sensitive to certain reaction conditions and may influence catalyst stability and activity. This guide provides the expertise to navigate these nuances and leverage the substrate's inherent reactivity for successful C-C bond formation.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3][7] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of the aryl halide, forming a Pd(II) complex.[7][8] This is often the rate-determining step, but it is facilitated for electron-deficient substrates like ours.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oxidative_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation_complex->product aryl_halide Ar-Br aryl_halide->oxidative_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation_complex

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Optimizing the Reaction: A Component-by-Component Analysis

Success in Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component. For 5-Bromo-1,3-dimethoxy-2-nitrobenzene, the following considerations are paramount.

  • Palladium Precatalyst: The choice of the palladium source is foundational.

    • Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are directly active or require ligand dissociation to enter the cycle.[3][11] They are excellent choices for ensuring a rapid initiation.

    • Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst. It requires in situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or other reagents in the mixture.[3]

  • Ligand: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, reliable ligand suitable for many applications.

    • Bulky Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are electron-rich and sterically hindered. They promote fast oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction conditions. They are highly recommended for challenging or sensitive substrates.[12]

    • N-Heterocyclic Carbenes (NHCs): These offer strong Pd-C bonds, leading to highly stable and active catalysts, particularly effective for coupling less reactive partners like aryl chlorides.[11]

  • Base: The base is not a mere spectator; it is essential for activating the boronic acid.[5][13] The choice of base can dramatically influence yield.

    • Carbonates (K₂CO₃, Cs₂CO₃): Cesium carbonate is highly effective but more expensive. Potassium carbonate is a robust, common choice.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base often used in anhydrous conditions or with boronic esters.

    • Hydroxides (NaOH, Ba(OH)₂): Strong bases that are effective in aqueous solvent mixtures. Caution is advised as they can promote side reactions with sensitive functional groups.[13]

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

    • Aprotic Solvents: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are widely used.[3]

    • Biphasic Systems: A mixture of an organic solvent (like Dioxane or Toluene) with water is very common and often enhances the reaction rate.[2]

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (Standard)Condition 2 (High Activity)Rationale
Aryl Bromide 5-Bromo-1,3-dimethoxy-2-nitrobenzene (1.0 equiv)5-Bromo-1,3-dimethoxy-2-nitrobenzene (1.0 equiv)Substrate
Boronic Acid Arylboronic Acid (1.2 equiv)Arylboronic Acid (1.2 equiv)Slight excess ensures complete consumption of the aryl bromide.
Pd Precatalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Condition 1 uses a reliable Pd(0) source. Condition 2 uses a different Pd(0) source often paired with specialized ligands.
Ligand (Included in Pd(PPh₃)₄)SPhos (3.5 mol%)SPhos is a high-performance biarylphosphine ligand that promotes efficient coupling.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₂CO₃ is a standard base for aqueous systems. K₃PO₄ is an excellent choice for a wide range of substrates.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)Classic biphasic solvent systems proven to be effective.
Temperature 80-100 °C80-100 °CSufficient thermal energy to drive the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dimethoxy-2-nitrobenzene with a generic arylboronic acid.

Reagents & Materials
  • 5-Bromo-1,3-dimethoxy-2-nitrobenzene

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Deionized Water (degassed)

  • Round-bottom flask with stir bar

  • Condenser and inert gas inlet (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl bromide, boronic acid, and base in flask B Add solvent and water A->B C Degas mixture (e.g., N₂ bubbling for 15 min) B->C D Add Pd catalyst under inert atmosphere C->D E Heat to target temperature (e.g., 90 °C) with stirring D->E F Monitor reaction by TLC/LC-MS (Typically 2-12 hours) E->F G Cool to RT, add water and extract with organic solvent F->G H Wash organic layer (water, brine) G->H I Dry over MgSO₄, filter, and concentrate H->I J Purify by flash column chromatography I->J

Sources

Application

Nucleophilic aromatic substitution using 5-Bromo-1,3-dimethoxy-2-nitrobenzene

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution ( ) using 5-Bromo-1,3-dimethoxy-2-nitrobenzene Abstract This application note details the strategic utilization of 5-Bromo-1,3-dimethoxy-2-nitrobenzene as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution (


) using 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Abstract This application note details the strategic utilization of 5-Bromo-1,3-dimethoxy-2-nitrobenzene as a highly functionalized electrophile in Nucleophilic Aromatic Substitution (


) reactions. While often employed as a precursor for cross-coupling, this scaffold offers a unique electronic architecture for metal-free functionalization. The para-nitro group activates the C5-Bromine bond, enabling the regioselective introduction of amines, thiols, and alkoxides. This guide provides a mechanistic analysis, a validated experimental protocol, and troubleshooting strategies for researchers in medicinal chemistry and materials science.

Mechanistic Insight & Electronic Architecture

The reactivity of 5-Bromo-1,3-dimethoxy-2-nitrobenzene is governed by the interplay between the activating nitro group and the meta-positioned methoxy substituents. Understanding this electronic landscape is critical for designing successful substitutions.

Electronic Analysis
  • The Activating Group (Nitro at C2): The nitro group is a strong electron-withdrawing group (EWG). Positioned para to the bromine atom (C5), it stabilizes the negative charge developed in the transition state (Meisenheimer complex) through resonance. This is the primary driving force for the reaction.

  • The Leaving Group (Bromine at C5): Bromine is a moderate leaving group. Its bond to the aromatic ring is weakened by the electron deficiency induced by the para-nitro group.

  • The Modulating Groups (Methoxy at C1, C3):

    • Inductive Effect (-I): The oxygen atoms withdraw electron density from the ring, slightly increasing the electrophilicity of the C5 carbon.

    • Resonance Effect (+M): Typically, methoxy groups donate electrons. However, because they are meta to the reaction center (C5), their resonance donation cannot effectively destabilize the Meisenheimer complex (which places negative charge at positions ortho and para to the attack site).

    • Steric Effect: The methoxy groups flank the nitro group, potentially forcing it out of planarity with the benzene ring. This "steric inhibition of resonance" can slightly reduce the activating power of the nitro group, often requiring elevated reaction temperatures compared to unhindered nitro-halobenzenes.

Reaction Pathway Visualization

The following diagram illustrates the regioselective attack at C5 and the stabilization of the intermediate.

SNAr_Mechanism Substrate 5-Bromo-1,3-dimethoxy-2-nitrobenzene (Electrophile) TS Meisenheimer Complex (Resonance Stabilized by p-NO2) Substrate->TS Nucleophilic Attack (Rate Determining Step) Nu Nucleophile (Nu:) (Amine/Thiol) Nu->TS Product 5-Substituted-1,3-dimethoxy-2-nitrobenzene TS->Product Aromatization (Fast) LG Bromide Ion (Br-) TS->LG

Caption: Mechanistic pathway of


 on 5-Bromo-1,3-dimethoxy-2-nitrobenzene showing C5-selective attack.

Experimental Protocol: Amination via

This protocol describes the displacement of bromine with a secondary amine (e.g., Morpholine or Piperidine). This method is adaptable for primary amines and thiols with minor adjustments to stoichiometry and base strength.

Reagents & Equipment
ReagentRoleSpecifications
5-Bromo-1,3-dimethoxy-2-nitrobenzene Substrate>97% Purity, dry
Morpholine (Example Nucleophile)Reagent1.2 - 1.5 equivalents
Potassium Carbonate (

)
Base2.0 equivalents, anhydrous, finely ground
DMF (N,N-Dimethylformamide) SolventAnhydrous, Grade A
Ethyl Acetate / Hexanes WorkupHPLC Grade
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-1,3-dimethoxy-2-nitrobenzene (1.0 mmol, 262 mg) in anhydrous DMF (3.0 mL).

    • Note: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state and dissolves the inorganic base.

  • Base Addition: Add anhydrous

    
      (2.0 mmol, 276 mg) to the solution.
    
    • Tip: Ensure the base is finely powdered to maximize surface area.

  • Nucleophile Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.

Phase 2: Reaction Execution 4. Heating: Fit the flask with a reflux condenser and heat the mixture to 80°C in an oil bath.

  • Why 80°C? While simple p-nitrohalobenzenes react at lower temperatures, the steric crowding from the meta-methoxy groups and potential steric inhibition of the nitro group require thermal energy to overcome the activation barrier.
  • Monitoring: Monitor the reaction by TLC (30% EtOAc in Hexanes) or LC-MS every 2 hours.
  • Endpoint: Disappearance of the starting bromide (
    
    
    ) and appearance of the more polar amine product (
    
    
    ). Typical reaction time is 4–6 hours.

Phase 3: Workup & Purification [1] 6. Quenching: Cool the reaction mixture to room temperature. Pour into ice-cold water (15 mL) to precipitate the organic components and remove DMF. 7. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). 8. Washing: Wash the combined organic layers with Brine (2 x 10 mL) to remove residual DMF. Dry over anhydrous


, filter, and concentrate under reduced pressure.
9.  Purification:  Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc/Hexanes).
Workflow Diagram

Protocol_Workflow Start Start: 1.0 mmol Substrate in 3 mL DMF AddBase Add 2.0 eq K2CO3 Add 1.2 eq Amine Start->AddBase Heat Heat to 80°C Stir 4-6 Hours AddBase->Heat Check Check TLC/LC-MS Complete? Heat->Check Check->Heat No (Continue Heating) Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify End Final Product (>95% Purity) Purify->End

Caption: Operational workflow for the SNAr amination of 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance or insufficient activation.Increase temperature to 100°C or switch solvent to DMSO (higher polarity). Use a stronger base like

(cesium effect).
Hydrolysis Product (Phenol) Wet solvent or hygroscopic base.Ensure DMF is anhydrous (store over molecular sieves). Dry

in an oven before use.
Regio-isomers (Attack at OMe) Displacement of Methoxy group.Highly unlikely with amine nucleophiles. If observed with alkoxides, lower the temperature and control stoichiometry strictly.
Dark/Tarry Mixture Decomposition of Nitro group.[2]Degas the solvent with Nitrogen (

) before heating. Avoid temperatures >120°C.

References

  • BenchChem. (2025).[3][4] 5-Bromo-1,3-dimethoxy-2-nitrobenzene Product Analysis and Reactivity Profile. Retrieved from

  • ChemicalBook. (2024). Synthesis and Properties of 5-Bromo-1,3-dimethoxy-2-nitrobenzene. Retrieved from

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
  • Google Patents. (2009). Derivatives of 4-(n-azacycloalkyl) anilides as potassium channel modulators. Patent CA2661462C. Retrieved from (Demonstrates use of the scaffold in medicinal chemistry).

Sources

Method

Application Note: Scalable Preparation of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

This Application Note is structured to guide researchers through the scalable preparation of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , a critical intermediate in the synthesis of resorcinol-based biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the scalable preparation of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , a critical intermediate in the synthesis of resorcinol-based biologically active compounds (e.g., Hsp90 inhibitors, GnRH antagonists).

Executive Summary

The synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires the introduction of a nitro group at the sterically crowded C2 position, flanked by two methoxy groups, rather than the electronically favorable and less hindered C4/C6 positions.

This guide details a regioselective nitration protocol using acetyl nitrate (generated in situ from nitric acid and acetic anhydride). While the standard yield for this transformation is moderate (~19-25%) due to steric constraints, this route remains the most direct and scalable method for accessing the scaffold without multi-step protection/deprotection sequences.

Key Chemical Challenges
  • Regiocontrol: Directing the nitro group to the C2 position (between two OMe groups) vs. the C4 position.

  • Safety: Handling the exothermic formation of acetyl nitrate on a scale.

  • Purification: Separating the C2-nitro isomer from the C4-nitro byproduct.[1]

Retrosynthetic Analysis & Strategy

The most efficient route utilizes 1-Bromo-3,5-dimethoxybenzene as the starting material. The methoxy groups are strong ortho/para activators.

  • C2 Position: Activated by two OMe groups (both ortho). Sterically hindered.

  • C4/C6 Position: Activated by two OMe groups (one ortho, one para). Less hindered.

By using acetic anhydride as the solvent and reagent, we generate acetyl nitrate , a milder and more selective nitrating agent than nitronium tetrafluoroborate or mixed acids (H₂SO₄/HNO₃). This enhances the selectivity for the C2 position, although the C4 isomer remains a major byproduct.

Reaction Scheme (Graphviz)

ReactionScheme SM 1-Bromo-3,5-dimethoxybenzene (C8H9BrO2) Product 5-Bromo-1,3-dimethoxy-2-nitrobenzene (Target, C2-Nitro) SM->Product Nitration Byproduct 4-Nitro Isomer (Major Byproduct) SM->Byproduct Competing Path Reagents HNO3 / Ac2O 0°C to 20°C

Caption: Reaction scheme illustrating the direct nitration pathway and the competing regiochemical outcome.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Scale (Example)
1-Bromo-3,5-dimethoxybenzene Substrate1.010.0 g (46.1 mmol)
Nitric Acid (70% or fuming) Reagent1.2 - 1.5~3.0 mL
Acetic Anhydride (Ac₂O) Solvent/ReagentSolvent50 - 70 mL
Ice/Water QuenchN/AExcess
Step-by-Step Methodology
Phase 1: Preparation of Nitrating Agent (Critical Safety Step)

Context: Mixing HNO₃ and Ac₂O is highly exothermic. Acetyl nitrate is unstable and can decompose explosively if overheated.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer.

  • Cooling: Charge the flask with Acetic Anhydride (50 mL) and cool to 0°C using an ice/salt bath.

  • Addition: Add Nitric Acid (3.0 mL) dropwise via the addition funnel.

    • Control: Maintain internal temperature < 5°C .

    • Observation: The solution may turn slightly yellow. Stir for 10–15 minutes at 0°C to form acetyl nitrate.

Phase 2: Reaction[2][3][4]
  • Substrate Addition: Dissolve 1-Bromo-3,5-dimethoxybenzene (10.0 g) in a minimal amount of Acetic Anhydride (approx. 20 mL) or add as a solid in small portions.

    • Note: Adding as a solution is preferred for homogeneity.

  • Addition Rate: Add the substrate solution dropwise to the nitrating mixture at 0°C .

    • Exotherm Check: Ensure temperature does not exceed 10°C .

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20°C) .

  • Monitoring: Stir for 2–4 hours.

    • QC Point: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.8) should disappear. Two new spots will appear: The C4-nitro (major, lower Rf) and the C2-nitro (target, distinct Rf).

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture slowly into 500 mL of ice water with vigorous stirring.

    • Result: A precipitate (mixture of isomers) will form.

  • Hydrolysis: Stir the aqueous slurry for 1 hour to hydrolyze excess acetic anhydride.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL) or Dichloromethane .

  • Wash: Wash combined organics with:

    • Water (2 x 100 mL)

    • Saturated NaHCO₃ (to remove acetic acid) until pH is neutral.

    • Brine (1 x 100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification (The "Scalability" Bottleneck)

The crude residue contains both the 2-nitro (target) and 4-nitro isomers. Separation is required.[5]

  • Method A (Chromatography): Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes to 10-20% Ethyl Acetate/Hexanes.

    • Order of Elution: Typically, the sterically crowded 2-nitro isomer elutes after the less polar 4-nitro isomer (verify with TLC as dipole moments differ).

  • Method B (Recrystallization): If the 2-nitro isomer enriches significantly, recrystallization from Ethanol or MeOH/Water can yield pure crystals.

    • Target Yield: Expect 19% - 25% isolated yield of the pure 2-nitro isomer.

Experimental Workflow (Graphviz)

Workflow Start Start: Acetic Anhydride (Cool to 0°C) MakeReagent Add HNO3 Dropwise (Maintain T < 5°C) Start->MakeReagent AddSubstrate Add 1-Bromo-3,5-dimethoxybenzene (Slow Addition) MakeReagent->AddSubstrate React Warm to RT Stir 2-4 Hours AddSubstrate->React Quench Pour into Ice Water Hydrolyze Ac2O React->Quench Extract Extract (EtOAc/DCM) Wash (NaHCO3, Brine) Quench->Extract Purify Column Chromatography (Hex/EtOAc Gradient) Extract->Purify End Pure 5-Bromo-1,3-dimethoxy-2-nitrobenzene Purify->End

Caption: Operational workflow for the nitration protocol, emphasizing temperature control and purification.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized material, compare analytical data against these standards. The key differentiator is the NMR integration and symmetry .

  • Physical State: Yellow solid.

  • Melting Point: ~105 - 108 °C.

  • ¹H NMR (CDCl₃, 400 MHz):

    • The molecule is symmetric.[6]

    • δ 6.80 - 6.90 (s, 2H): Aromatic protons at C4 and C6 (equivalent).

    • δ 3.90 - 4.00 (s, 6H): Methoxy protons (equivalent).

    • Diagnostic: If you see multiple aromatic signals or non-equivalent methoxy groups, you likely have the 4-nitro isomer (asymmetric).

  • ¹³C NMR: Should show limited signals due to symmetry (C-NO2, C-OMe, C-Br, C-H, OMe).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<10%) Over-nitration or Temperature too high.Keep T < 5°C during addition. Ensure Ac₂O is dry.
Tar formation Oxidation of the ring.Ensure inert atmosphere (N₂). Add urea to HNO₃ to remove nitrous acid impurities.
Inseparable Isomers Similar polarity.Use a shallower gradient (e.g., 1% EtOAc increases). Try recrystallization from EtOH.
Safety Exotherm Rapid addition of HNO₃.STOP. Cool immediately. Add reagents slower. Never allow T > 10°C during mixing.

References

  • Primary Protocol Source: Samanta, S., Beharry, A. A., Sadovski, O., McCormick, T. M., Babalhavaeji, A., Tropepe, V., & Woolley, G. A. (2013).[3][7] Photoswitching Azo Compounds in Vivo with Red Light. Journal of the American Chemical Society, 135(26), 9777–9784. [Link]

  • Precursor Synthesis: Vernier, J.-M., et al. (1998). Journal of Medicinal Chemistry.
  • General Nitration Methodology: Smith, K., et al. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, 2753-2758.[8] [Link]

Sources

Application

Catalytic hydrogenation of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Application Note: Selective Catalytic Hydrogenation of 5-Bromo-1,3-dimethoxy-2-nitrobenzene Part 1: Executive Summary & Strategic Rationale The reduction of 5-Bromo-1,3-dimethoxy-2-nitrobenzene to its corresponding anili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Part 1: Executive Summary & Strategic Rationale

The reduction of 5-Bromo-1,3-dimethoxy-2-nitrobenzene to its corresponding aniline (5-Bromo-1,3-dimethoxyaniline ) presents a classic but critical challenge in organic process development: Chemo-selectivity .

While catalytic hydrogenation is the most atom-efficient method for reducing nitro groups, the presence of the bromine atom at the C5 position introduces a competing pathway: Hydrodehalogenation (Hydrogenolysis) . Standard hydrogenation catalysts (e.g., Palladium on Carbon) readily insert into C-Br bonds, leading to the formation of the des-bromo impurity (1,3-dimethoxyaniline). This impurity is often inseparable from the desired product by crystallization, rendering the batch useless for downstream pharmaceutical applications.

This guide details a self-validating protocol utilizing Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum , which suppresses hydrogenolysis while maintaining high activity for nitro reduction.

Part 2: Mechanistic Insight & Catalyst Selection

To ensure reproducibility, one must understand the causality of the side reaction.

The Selectivity Paradox
  • Palladium (Pd): Pd(0) is electron-rich and highly active for oxidative addition into C-X bonds (Ar-Br). It is generally unsuitable for this substrate without toxic additives (e.g., lead/Lindlar or mineral acids).

  • Platinum (Pt): Pt is less active toward C-X insertion but retains high activity for Nitro reduction.

  • Poisoning (Sulfiding): The introduction of sulfur occupies the highly active "kink" sites on the metal lattice responsible for hydrogenolysis, leaving the planar sites available for nitro group adsorption.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired reduction and the parasitic dehalogenation.

ReactionPathway SM 5-Bromo-1,3-dimethoxy- 2-nitrobenzene (Starting Material) Nitroso Nitroso Intermediate SM->Nitroso + H2 (Slow) SideProduct 1,3-Dimethoxy-2-amine (Des-Bromo Impurity) SM->SideProduct Direct Hydrogenolysis (Minor Path) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 (Fast) Product 5-Bromo-1,3-dimethoxy- 2-amine (Target Product) Hydroxyl->Product + H2 (Fast) Product->SideProduct Pd/C (Fast) Pt/C (Slow)

Figure 1: Reaction pathway highlighting the risk of hydrodehalogenation (Red) vs. the desired nitro reduction (Green).

Part 3: Experimental Protocol (The "Gold Standard")

Method: Hydrogenation using Sulfided Platinum on Carbon. Scale: 10g (demonstration scale).

Materials & Reagents
ComponentSpecificationRole
Substrate 5-Bromo-1,3-dimethoxy-2-nitrobenzene (10.0 g)Reactant
Catalyst 5% Pt(S)/C (0.5 wt% loading)Selective Catalyst
Solvent Tetrahydrofuran (THF) or EtOAc (100 mL)Solvent (Avoids solvolysis)
Hydrogen

Gas (Balloon or 1-3 bar)
Reductant
Additive Vanadyl Acetylacetonate (Optional, 0.1 mol%)Selectivity Promoter (if using un-sulfided Pt)
Step-by-Step Workflow
  • Preparation (Inerting):

    • Charge a 250 mL 3-neck round-bottom flask (or autoclave) with the substrate (10.0 g).

    • Add THF (100 mL). Stir until fully dissolved.

    • CRITICAL: Purge the vessel with Nitrogen (

      
      ) for 10 minutes to remove oxygen. Safety: Hydrogen + Oxygen = Explosion.
      
  • Catalyst Charging:

    • Under a gentle flow of

      
      , add 5% Pt(S)/C (0.2 g, 2 wt% relative to substrate).
      
    • Note: If using dry catalyst, wet it with 1 mL of toluene/water before addition to prevent sparking.

  • Hydrogenation:

    • Switch the gas inlet to Hydrogen (

      
      ).
      
    • Purge the headspace with

      
       (3x cycles of Vacuum/Fill if using an autoclave).
      
    • Maintain pressure at 1 atm (Balloon) or 3 bar (Autoclave) .

    • Stir vigorously (1000 RPM). Mass transfer is the rate-limiting step.

    • Temperature: Maintain 25–30°C. Do not heat initially. The reaction is exothermic.

  • Monitoring (Self-Validation System):

    • TLC: (Mobile Phase: 30% EtOAc/Hexanes). Look for the disappearance of the yellow nitro spot (

      
      ) and appearance of the fluorescent amine spot (
      
      
      
      ).
    • HPLC: Stop reaction when Substrate < 0.5%.

    • Color Change: The bright yellow solution will fade to colorless or pale brown.

  • Workup:

    • Flush vessel with

      
       to remove 
      
      
      
      .
    • Filter the mixture through a Celite® pad to remove the catalyst. Safety: Keep the catalyst wet; dry noble metals are pyrophoric.

    • Concentrate the filtrate under reduced pressure to yield the off-white solid product.

Part 4: Process Workflow Visualization

Workflow Setup Reactor Setup (Inert Atmosphere) Charge Charge Substrate + Solvent (THF/EtOAc) Setup->Charge CatAdd Add Catalyst (Pt(S)/C) Charge->CatAdd H2_Intro Introduce H2 (1-3 bar, 25°C) CatAdd->H2_Intro Monitor Monitor (HPLC/TLC) Stop at <0.5% SM H2_Intro->Monitor Monitor->H2_Intro Incomplete Filter Filtration (Celite) Remove Catalyst Monitor->Filter Complete Isolate Evaporation & Drying Yield Calculation Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
De-bromination observed (>2%) Catalyst too active or

pressure too high.
Switch from Pd/C to Pt(S)/C. Add 0.5 eq. Ammonium Acetate or HBr to inhibit dehalogenation.
Reaction Stalls Poisoning of catalyst by amines or insufficient agitation.Increase stirring speed (Mass transfer limited). Add fresh catalyst (10% of initial load).
Exotherm Spike High concentration of Nitro groups.Dilute reaction (increase solvent volume). Use active cooling during the first 30 mins.
Product is dark/tarry Oxidation of aniline product during workup.Perform filtration under

. Add antioxidant (e.g., ascorbic acid) during workup if necessary.

Part 6: References

  • Blaser, H. U. (2002). Platinum on Carbon (Pt/C) for Catalytic Hydrogenation of Alkenes and Nitroarenes. Pure and Applied Chemistry. Link (General reference for Pt selectivity).

  • Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.[1] Link (Discusses the ease of Br removal vs Cl, reinforcing the need for Pt).

  • Takasaki, M., et al. (2015). Selective Hydrogenation of Halonitrobenzenes. Pure and Applied Chemistry. Link (Comparison of Pt vs Pd selectivity).

  • Vertex AI Search. (2023). Patents US5068436A & US3148217A. Link (Industrial methods for inhibiting dehalogenation using acidic media).

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Introduction: Navigating the Challenges of a Multifunctional Substrate The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's broad utility stems from its tolerance of a wide array of functional groups and its applicability to a diverse range of aryl halides and amine coupling partners.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination with a particularly challenging substrate: 5-Bromo-1,3-dimethoxy-2-nitrobenzene. This substrate presents a unique combination of electronic and steric factors that require careful consideration for successful C-N bond formation. The presence of two electron-donating methoxy groups activates the aromatic ring, while the ortho-nitro group is a strong electron-withdrawing group that can be sensitive to certain reaction conditions, particularly strong bases.[5]

Our objective is to provide a robust and reproducible protocol that addresses these challenges, enabling the efficient synthesis of novel N-aryl-2,6-dimethoxy-3-nitroaniline derivatives. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a comprehensive understanding of the key parameters governing the success of this transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, breaking the C-Br bond and forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the desired arylamine product and regenerating the active palladium(0) catalyst.

The efficiency of each step is highly dependent on the nature of the ligand coordinated to the palladium center.[6] Sterically hindered and electron-rich ligands are known to facilitate both the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields.[6]

Diagrams of Key Processes

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow start Start reagents Combine Aryl Bromide, Amine, Base, Catalyst, & Ligand in an inert atmosphere start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Cool to Room Temperature and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end Characterize Product purification->end

Figure 2. A general experimental workflow for the Buchwald-Hartwig amination.

Protocol Development: A Data-Driven Approach

The selection of optimal reaction conditions for the amination of 5-Bromo-1,3-dimethoxy-2-nitrobenzene is critical to achieving high yields while minimizing side reactions. The following table summarizes the key reaction parameters and the rationale for their selection.

ParameterRecommended ConditionRationale
Palladium Precatalyst G3 or G4 Palladacycle (e.g., XPhos Pd G3, RuPhos Pd G3)These precatalysts are air- and moisture-stable, ensuring reproducibility. They readily form the active Pd(0) species under the reaction conditions.[6]
Ligand XPhos, RuPhos, or BrettPhosThese bulky and electron-rich biaryl phosphine ligands have demonstrated high efficacy in the amination of electron-rich and sterically hindered aryl halides.[7]
Base Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)The nitro group is sensitive to strong bases like sodium tert-butoxide (NaOtBu), which can lead to decomposition. Weaker inorganic bases are preferred to maintain the integrity of the substrate.[5]
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents for Buchwald-Hartwig aminations. They must be anhydrous and degassed to prevent catalyst deactivation.[8]
Temperature 80-110 °CThe use of weaker bases may necessitate higher reaction temperatures to achieve a reasonable reaction rate.[1]
Amine Coupling Partners Aniline (Primary), Morpholine (Secondary)Aniline and morpholine are representative examples of primary and secondary amines, respectively, and have been successfully coupled with a variety of aryl halides.[9][10]

Detailed Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All glassware should be oven-dried.

Protocol 1: Amination with a Primary Amine (Aniline)

This protocol describes the coupling of 5-Bromo-1,3-dimethoxy-2-nitrobenzene with aniline.

Materials:

  • 5-Bromo-1,3-dimethoxy-2-nitrobenzene

  • Aniline

  • XPhos Pd G3 (or a similar G3/G4 precatalyst)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1,3-dimethoxy-2-nitrobenzene (1.0 equiv), cesium carbonate (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add aniline (1.2 equiv) and anhydrous, degassed toluene (to achieve a concentration of 0.1 M with respect to the aryl bromide) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,6-dimethoxy-3-nitrophenyl)aniline.

Protocol 2: Amination with a Secondary Amine (Morpholine)

This protocol details the coupling of 5-Bromo-1,3-dimethoxy-2-nitrobenzene with morpholine.

Materials:

  • 5-Bromo-1,3-dimethoxy-2-nitrobenzene

  • Morpholine

  • RuPhos Pd G3 (or a similar G3/G4 precatalyst)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add 5-Bromo-1,3-dimethoxy-2-nitrobenzene (1.0 equiv), potassium phosphate (2.0 equiv), and RuPhos Pd G3 (0.02 equiv) to an oven-dried vial equipped with a stir bar.

  • Add morpholine (1.5 equiv) and anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the aryl bromide).

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(2,6-dimethoxy-3-nitrophenyl)morpholine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of palladium precatalyst.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Poorly soluble baseEnsure vigorous stirring to maintain a good suspension of the inorganic base.
Formation of Side Products Decomposition of the nitro groupUse a milder base such as potassium carbonate or an organic base like DBU.[11]
HydrodehalogenationThis can be a competing pathway. Ensure an inert atmosphere is maintained. Consider a different ligand that may suppress this side reaction.
Difficulty in Purification Co-elution of product and starting materialsOptimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-1,3-dimethoxy-2-nitrobenzene presents a synthetic challenge that can be overcome with careful selection of reaction parameters. The use of sterically hindered biaryl phosphine ligands in combination with mild inorganic bases is key to achieving high yields of the desired N-arylated products while preserving the sensitive nitro functionality. The protocols provided in this application note serve as a robust starting point for the synthesis of a variety of novel compounds with potential applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary for specific amine coupling partners.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C–N bonds from aryl chlorides: a highly active, air-stable palladium catalyst for amination of heteroaryl and aryl chlorides. Science, 325(5948), 1661-1664.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-catalyzed activation of alkynes for the construction of C–C bonds. Chemical Reviews, 115(17), 9028-9072.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 131(31), 11051-11060.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • YouTube. (2020). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A versatile catalyst for the palladium-catalyzed amination of aryl and heteroaryl halides. Chemical Science, 4(3), 916-920.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic system for the palladium-catalyzed amidation of aryl halides. Organic Letters, 2(8), 1101-1104.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Harris, M. C., & Buchwald, S. L. (2001). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. The Journal of Organic Chemistry, 66(16), 5327-5334.
  • Shen, Q., & Hartwig, J. F. (2006). A simple, air-stable, and highly active catalyst for the amination of aryl halides. Organic Letters, 8(19), 4109-4112.
  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). A new catalyst system for the amination of aryl chlorides. Journal of the American Chemical Society, 129(43), 13001-13007.
  • Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of N-heterocyclic carbenes. Coordination Chemistry Reviews, 248(3-4), 269-291.
  • YouTube. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649.
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions.
  • Fors, B. P., Kratt, K., & Buchwald, S. L. (2012). Palladium-catalyzed nitromethylation of aryl halides: an orthogonal formylation equivalent. Organic Letters, 14(14), 3534-3537.
  • ChemRxiv. (2022). In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. [Link]

  • ResearchGate. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • ResearchGate. (2009). A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia. [Link]

  • RSC Publishing. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • NSF PAR. (2022). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. [Link]

  • PMC. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • YouTube. (2020). Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. [Link]

  • ResearchGate. (2019). Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. [Link]

  • PMC. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 5-Bromo-1,3-dimethoxy-2-nitrobenzene via recrystallization

Technical Support Center: Purification of 5-Bromo-1,3-dimethoxy-2-nitrobenzene Executive Summary & Technical Context User Query: "How do I purify 5-Bromo-1,3-dimethoxy-2-nitrobenzene effectively using recrystallization?...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Executive Summary & Technical Context

User Query: "How do I purify 5-Bromo-1,3-dimethoxy-2-nitrobenzene effectively using recrystallization? I am facing issues with yield and isomeric purity."

Scientist's Analysis: 5-Bromo-1,3-dimethoxy-2-nitrobenzene is a highly functionalized aromatic intermediate.[1] Its synthesis—typically via the nitration of 1-bromo-3,5-dimethoxybenzene—presents a specific purification challenge: regioisomerism .

The ortho,ortho-disubstituted pattern (nitro group flanked by two methoxy groups) creates steric strain, often making the thermodynamic stability of the crystal lattice lower than that of its isomers (e.g., the 4-nitro isomer). However, the molecule possesses C2v symmetry , which generally favors higher crystallinity compared to asymmetric impurities. Successful purification relies on exploiting this symmetry-driven solubility differential.

This guide provides a validated workflow to isolate the target compound, minimizing the common "oiling out" phenomenon associated with electron-rich nitro-aromatics.

Solvent System Selection Strategy (Q&A)

Q: Which solvent system is recommended for the primary recrystallization? A: Ethanol (95% or Absolute) is the primary recommendation.

  • Why? The molecule contains polar functional groups (nitro, methoxy) and a lipophilic core (bromo-benzene). Ethanol offers the ideal "Goldilocks" polarity. It dissolves the compound well at reflux (~78°C) but significantly less at 0°C, ensuring high recovery.

  • Alternative: If the crude is highly impure or dark, use Glacial Acetic Acid . It is excellent for solubilizing resinous byproducts, though it requires careful washing during filtration to remove acid traces.

Q: My compound is oiling out instead of crystallizing. Why? A: This is a classic issue with low-melting nitro-methoxy compounds.

  • Mechanism: Impurities depress the melting point. If the saturation temperature exceeds the depressed melting point of the mixture, the compound separates as a liquid (oil) before it can crystallize.

  • Solution: Switch to a Dual-Solvent System .

    • Dissolve in minimum hot Ethyl Acetate (Solvent A).

    • Slowly add hot Heptane or Hexane (Solvent B) until slight turbidity persists.

    • Cool very slowly. The non-polar antisolvent forces the lattice to form gradually, preventing oil formation.

Detailed Experimental Protocol

Standard Operating Procedure (SOP): Ethanol Recrystallization

  • Dissolution:

    • Place crude 5-Bromo-1,3-dimethoxy-2-nitrobenzene in an Erlenmeyer flask.

    • Add Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux with magnetic stirring.

    • Critical Check: If solids remain after 10 minutes of reflux, they are likely inorganic salts (from nitration) or highly insoluble byproducts.

  • Hot Filtration (Mandatory Step):

    • While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a sintered glass funnel.

    • Why? This removes mechanical impurities and "seeds" of unwanted isomers that could induce incorrect crystallization.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) over 30–45 minutes. Do not plunge into ice immediately.

    • Science:[1] Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal to "reject" impurities.

    • Once at RT, place in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[2][3][4][5]

    • Wash: Rinse with cold Ethanol (-10°C). Do not use RT solvent, or you will lose significant product.

Troubleshooting Guide & FAQs

SymptomProbable CauseCorrective Action
Low Yield (<50%) Solvent volume too high; Product too soluble in cold solvent.concentrate mother liquor to 50% volume and harvest a second crop. Alternatively, switch to Ethanol/Water (9:1).
Product is Colored (Yellow/Orange) Nitro-phenolic impurities or oxidation byproducts.Perform a Charcoal Treatment . Add activated carbon (5 wt%) to the hot solution, stir for 5 min, and hot filter before cooling.
Melting Point is Broad (>2°C range) Isomeric contamination (likely 4-nitro isomer).Recrystallize again. Use a more selective solvent like Methanol . The symmetric 2-nitro isomer often packs better and is less soluble than the asymmetric 4-nitro isomer.
"Oiling Out" Persists Supersaturation is too high; Temperature dropped too fast.Seeding: Add a tiny crystal of pure product at the cloud point. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

Process Visualization

The following diagram illustrates the critical decision pathways during the purification process.

PurificationWorkflow Start Crude 5-Bromo-1,3-dimethoxy-2-nitrobenzene SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve at Reflux (Ethanol or EtOAc) SolventChoice->Dissolve Standard CheckSolubility Complete Dissolution? Dissolve->CheckSolubility HotFilter Hot Filtration (Remove Salts/Insolubles) CheckSolubility->HotFilter Yes (or minimal solids) Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling OilingCheck Is 'Oiling Out' Observed? Cooling->OilingCheck RemedyOil Reheat & Add Seed Crystal or Anti-solvent (Hexane) OilingCheck->RemedyOil Yes Filter Vacuum Filtration OilingCheck->Filter No (Crystals Formed) RemedyOil->Cooling Retry Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum (40-50°C) Wash->Dry

Caption: Logical workflow for the recrystallization of 5-Bromo-1,3-dimethoxy-2-nitrobenzene, highlighting critical intervention points for oiling out.

References

  • Organic Syntheses. General Procedures for Nitration of Deactivated Aromatics (Analogous Protocols). Retrieved from [Link]

  • National Institutes of Health (PubChem). 5-Bromo-1,3-dimethoxy-2-nitrobenzene Compound Summary. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Executive Summary & Chemical Context The Challenge: Synthesizing 5-Bromo-1,3-dimethoxy-2-nitrobenzene (Target) typically involves the nitration of 1-bromo-3,5-dimethoxybenzene. This reaction is governed by competing dire...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Synthesizing 5-Bromo-1,3-dimethoxy-2-nitrobenzene (Target) typically involves the nitration of 1-bromo-3,5-dimethoxybenzene. This reaction is governed by competing directing effects:

  • Electronic Activation: The two methoxy groups strongly activate the ortho and para positions. The 2-position is ortho to both, making it electronically favorable.

  • Steric Hindrance: The 2-position is "sandwiched" between two methoxy groups, creating significant steric strain.

The Consequence: The reaction frequently yields a mixture containing the 4-nitro regioisomer (5-bromo-1,3-dimethoxy-4-nitrobenzene) as a major impurity. The 4-nitro isomer is less sterically hindered, often making it the kinetic product, while the 2-nitro target is the thermodynamic product under specific conditions.

This guide provides a validated workflow to isolate the sterically congested 2-nitro isomer from the unhindered 4-nitro impurity.

Diagnostic Module: "Know Your Mixture"

Before attempting purification, you must quantify the ratio of isomers. Thin Layer Chromatography (TLC) is often insufficient due to similar R_f values. Proton NMR (


H NMR) is the gold standard for validation. 
Isomer Identification Guide
FeatureTarget: 2-Nitro Isomer Impurity: 4-Nitro Isomer
Symmetry C2 Axis of Symmetry Asymmetric
Aromatic Protons 1 Singlet (2H) Protons at C4 and C6 are equivalent.2 Distinct Singlets (1H each) Protons at C2 and C6 are chemically distinct.
Methoxy Protons 1 Singlet (6H) Both OMe groups are equivalent.2 Distinct Singlets (3H each) OMe groups are in different environments.
Diagnostic Shift Look for a clean singlet ~6.9–7.1 ppm.Look for a singlet shielded between OMe groups (~6.1 ppm) and a deshielded singlet (~7.5 ppm).

Critical Check: If your aromatic region shows three peaks or complex splitting, you likely have starting material (1-bromo-3,5-dimethoxybenzene) or poly-nitrated byproducts.

Purification Protocol A: Selective Recrystallization

This is the primary method. It relies on the lattice energy differences between the symmetric, sterically crowded 2-nitro isomer and the asymmetric 4-nitro isomer.

Reagents:

  • Ethanol (Absolute) or Methanol (HPLC Grade)

  • Glacial Acetic Acid (Optional, for solubility modulation)

  • Activated Carbon (if colored impurities are present)

Protocol:

  • Dissolution: Transfer the crude yellow solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.

    • Tip: If the solid is stubborn, add Glacial Acetic Acid dropwise (up to 5% v/v) to the hot ethanol. This disrupts intermolecular H-bonding of impurities.

  • Reflux: Heat to reflux for 5 minutes to ensure total dissolution.

  • Slow Cooling (The Critical Step): Remove from heat and place the flask on a cork ring. Cover with foil. Allow it to cool to room temperature undisturbed over 2-3 hours.

    • Why? Rapid cooling traps the 4-nitro impurity in the crystal lattice. Slow cooling allows the thermodynamically stable crystal of the symmetric 2-nitro isomer to form exclusively.

  • Cold Soak: Once at room temperature, move to a 4°C fridge for 12 hours.

  • Filtration: Filter the pale yellow needles/prisms. Wash with ice-cold ethanol .

  • Analysis: Dry a small sample and run an NMR.

    • Success Criterion: Disappearance of the "split" methoxy signals.

Purification Protocol B: Flash Chromatography (Polishing)

If recrystallization yields <95% purity, use chromatography. The nitro group introduces a strong dipole, but the "sandwiched" nitro group in the 2-isomer interacts differently with silica than the exposed nitro group in the 4-isomer.

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Gradient Strategy:

  • Equilibration: Start with 95:5 (Hex:EtOAc) .

  • Elution: Slowly ramp to 85:15 .

  • Observation:

    • Fraction 1: Unreacted Starting Material (Non-polar).

    • Fraction 2 (Target): 2-Nitro Isomer. (Often elutes before the 4-nitro isomer due to the "ortho effect" masking the nitro group's polarity with the OMe groups).

    • Fraction 3 (Impurity): 4-Nitro Isomer.

Note: The elution order can flip depending on the exact silica activity. Always run a 2D-TLC (co-spot) before pooling fractions.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. What happened?

A: This is common with nitro-aromatics. It indicates the solution was too concentrated or cooled too quickly, reaching the "oiling limit" before the "nucleation limit."

  • Fix: Reheat the mixture until clear. Add a small "seed crystal" of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface. Add 5-10% more solvent to lower the concentration slightly.

Q: I see a new impurity after recrystallization from Methanol.

A: Check your NMR for transesterification. If you used acidic conditions (HNO3 residues) and Methanol, you might have exchanged an OMe group or formed an acetal if aldehydes were present. Stick to Ethanol or Isopropanol if this occurs.

Q: Can I use chemical reduction to separate them?

A: Yes, as a last resort. The sterically hindered 2-nitro group reduces slower than the exposed 4-nitro group using mild reducing agents (e.g., Sodium Sulfide or Zn/NH4Cl). You can partially reduce the mixture; the 4-nitro converts to the aniline (which is basic) and can be washed away with dilute HCl, leaving the unreacted 2-nitro target in the organic layer.

Decision Logic Flowchart

PurificationWorkflow Start Crude Reaction Mixture (Yellow Solid) NMR_Check Diagnostic: 1H NMR Check Aromatic Region Start->NMR_Check Decision_Purity Is 4-Nitro Isomer Present? NMR_Check->Decision_Purity Recryst Protocol A: Recrystallization (Ethanol or EtOH/AcOH) Decision_Purity->Recryst Yes (Major Impurity) Success Pure 2-Nitro Isomer (>98%) Decision_Purity->Success No (Pure) Check_Oil Did it Oil Out? Recryst->Check_Oil Reheat Reheat, Dilute 10%, Add Seed Crystal Check_Oil->Reheat Yes Filter Filter Crystals & Wash with Cold EtOH Check_Oil->Filter No (Crystals Formed) Reheat->Check_Oil NMR_Final Final QC: 1H NMR Filter->NMR_Final Column Protocol B: Flash Column (Hex/EtOAc Gradient) NMR_Final->Column Fail (Impurity Persists) NMR_Final->Success Pass Column->Success

Caption: Logical decision tree for the purification of 5-Bromo-1,3-dimethoxy-2-nitrobenzene, prioritizing recrystallization over chromatography.

References

  • Nitration Regioselectivity in Activated Benzenes

    • Synthesis of 1,3-dimethoxy-5-nitrobenzene (Analogous Chemistry). ChemicalBook. (2025).[1][2] Demonstrates standard nitration protocols and impurity profiles for dimethoxybenzenes.

  • Crystallographic Data & Structural Properties

    • Synthesis and Crystal Structure of Nitro-Regioisomers. SciELO Colombia. (2013).
  • NMR Diagnostic Data

    • 1,4-Dimethoxy-2-nitrobenzene NMR Spectrum. ChemicalBook. (2025).[1][2] Provides comparative spectral data for the asymmetric isomer impurity profile.[3]

  • Separation Methodology (Patent)

    • Process for separating nitration isomers of substituted benzene compounds.[3][4] EP0155441A1. (1985). Details the "hindered vs. unhindered" separation logic using selective reduction or precipitation.

Sources

Troubleshooting

Technical Support Center: Strategies for Dissolving 5-Bromo-1,3-dimethoxy-2-nitrobenzene in Polar Solvents

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-Bromo-1,3-dimethoxy-2-nitrobenzene in polar solvents. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-Bromo-1,3-dimethoxy-2-nitrobenzene in polar solvents. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the principles governing the solubility of this compound.

Understanding the Challenge: The Molecular Profile of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

5-Bromo-1,3-dimethoxy-2-nitrobenzene, with a molecular formula of C8H8BrNO4[1], presents a classic solubility challenge. Its aromatic benzene core, substituted with a bromine atom and two methoxy groups, contributes to its significant nonpolar character. While the nitro group and methoxy groups introduce some polarity, the overall molecule remains largely hydrophobic. This inherent hydrophobicity is the primary reason for its poor solubility in many polar solvents, including water. The fundamental principle of "like dissolves like" dictates that a largely nonpolar solute will not readily dissolve in a highly polar solvent[2].

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 5-Bromo-1,3-dimethoxy-2-nitrobenzene in my aqueous buffer. What are the first steps I should take?

A1: When encountering initial solubility issues, a systematic approach is recommended. Start with the simplest techniques before moving to more complex methods. First, verify the polarity match between your compound and the solvent. Given the nonpolar nature of 5-Bromo-1,3-dimethoxy-2-nitrobenzene, pure water or highly polar buffers will likely be poor solvents. Consider increasing the temperature, as solubility for most solids increases with heat. Gentle heating and stirring can significantly improve dissolution. Additionally, reducing the particle size of your solid material by grinding it into a fine powder will increase the surface area available for solvation, which can enhance the rate of dissolution[3].

Q2: My reaction requires a polar solvent system. How can I effectively incorporate 5-Bromo-1,3-dimethoxy-2-nitrobenzene?

A2: This is a common scenario for compounds with low aqueous solubility[4]. The most effective strategy is the use of a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving nonpolar compounds[5][6]. For many biological assays, it's crucial to keep the concentration of the organic co-solvent low, typically below 0.5% (v/v), to avoid cytotoxicity[4].

Q3: What are the best co-solvents for 5-Bromo-1,3-dimethoxy-2-nitrobenzene?

A3: Based on the hydrophobic nature of the compound, several water-miscible organic solvents are excellent candidates. Commonly used co-solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycol (PEG)[7][8][9]. The choice of co-solvent will depend on the specific requirements of your experiment, such as reaction compatibility and, for biological assays, cellular toxicity.

Q4: I've dissolved my compound in a co-solvent, but it precipitates when I add it to my aqueous medium. What is happening and how can I prevent this?

A4: This phenomenon, often called "crashing out," occurs when a concentrated stock solution of your compound in an organic solvent is diluted into an aqueous buffer[4]. The organic solvent disperses, and the local concentration of your compound exceeds its solubility limit in the now predominantly aqueous environment, leading to precipitation[4]. To prevent this, you can try slowly adding the stock solution to the vigorously stirred aqueous medium. Alternatively, preparing a more dilute stock solution or using a different co-solvent system may be necessary.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a step-by-step guide to systematically address the solubility challenges of 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

Initial Assessment and Strategy Selection

The first step is to assess the requirements of your experiment to guide your choice of solubilization technique.

A Start: Undissolved Compound B Is the final solution purely aqueous? A->B C Is heating permissible? B->C No E Co-solvent approach is necessary B->E Yes D Is sonication available? C->D No F Heating Protocol C->F Yes D->E No G Sonication Protocol D->G Yes H Co-solvent Protocol E->H I Solubilization Achieved F->I G->I H->I cluster_0 Solubilization Workflow A Weigh Compound B Add Solvent A->B C Apply Energy B->C D Assess Dissolution C->D E Solution Ready D->E Fully Dissolved F Increase Energy/Time or Add Co-solvent D->F Partially Dissolved F->C

Caption: General experimental workflow for solubilization.

Advanced Strategies

For particularly challenging cases, more advanced techniques can be employed, although they require specialized equipment and formulation expertise. These include:

  • Surfactant-based Formulations: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.[4]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can dramatically increase its dissolution rate and saturation solubility.[4][11]

References

  • Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation. PubMed. Available at: [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • Aromatic Nitro Compounds. MST.edu.
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • How do I deal with an organic liquid that doesn't dissolve in certain other organic liquids?. Science Madness. Available at: [Link]

  • 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490. PubChem. Available at: [Link]

  • 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487. PubChem. Available at: [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate on Graphene Oxide for Efficient Electrocatalytic Ascorbic Acid Oxidation. ACS Electrochemistry. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • Effect of Temperature on Solubility // HSC Chemistry. YouTube. Available at: [Link]

  • Cas 76435-22-8,Benzene, 5-bromo-1,3-dimethyl-2-nitro-. lookchem. Available at: [Link]

  • Investigation: The effect of temperature on solubility. Academia.edu. Available at: [Link]

  • Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl-. US EPA. Available at: [Link]

Sources

Optimization

Stability and storage conditions to prevent degradation of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Technical Support Center: 5-Bromo-1,3-dimethoxy-2-nitrobenzene A Guide to Ensuring Chemical Integrity in Research and Development Welcome to the technical support guide for 5-Bromo-1,3-dimethoxy-2-nitrobenzene (CAS No. 8...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1,3-dimethoxy-2-nitrobenzene

A Guide to Ensuring Chemical Integrity in Research and Development

Welcome to the technical support guide for 5-Bromo-1,3-dimethoxy-2-nitrobenzene (CAS No. 815632-47-4).[1][2] As a key intermediate in the synthesis of complex molecules for pharmaceuticals and materials science, maintaining the stability and purity of this compound is paramount for reproducible and reliable experimental outcomes. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions, troubleshooting for stability-related issues, and best-practice protocols to prevent degradation.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common inquiries regarding the handling and storage of 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

Q1: What are the ideal long-term storage conditions for 5-Bromo-1,3-dimethoxy-2-nitrobenzene?

For maximum shelf-life and to prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3] A well-ventilated storage area is also recommended.[4][5] While stable under standard room temperature conditions, refrigeration (2-8°C) is advisable for long-term storage to minimize the rate of any potential slow-degradation pathways.[5] It is critical to store the compound away from incompatible materials, especially strong oxidizing agents, acids, and bases.[3][5][6]

Q2: How sensitive is this compound to light?

While specific photodegradation studies on this exact molecule are not widely published, aromatic nitro compounds can be sensitive to light. The general recommendation to "store in a cool and dark place" underscores this sensitivity.[3] Related dimethoxybenzene isomers have been shown to undergo enhanced photodegradation.[7] Therefore, exposure to direct sunlight or strong laboratory light should be avoided. Using amber vials or wrapping containers in aluminum foil is a prudent measure.

Q3: Is the compound sensitive to atmospheric moisture or oxygen?

Yes, moisture can be a concern. The compound should be stored in a "dry" place with the container "tightly closed".[4][8] While not exceptionally air-sensitive, minimizing headspace in the container or storing under an inert atmosphere (like nitrogen or argon) is a best practice, especially after the container has been opened. This prevents the introduction of both moisture and oxygen, which could participate in oxidative degradation pathways.

Q4: What are the visible signs of degradation?

The pure compound is typically a yellow solid.[9] A noticeable darkening of the material, from pale yellow to a more pronounced yellow, orange, or brown color, can be an indicator of degradation. Other signs may include a change in texture, clumping (suggesting moisture uptake), or a decreased melting point from its specification of 40-42°C.[9] For solutions, the appearance of cloudiness or precipitates can also signal instability.

Q5: What is the expected shelf-life of 5-Bromo-1,3-dimethoxy-2-nitrobenzene?

When stored under the ideal conditions described in Q1, the solid compound is expected to be stable for several years. However, once the container is opened, its shelf-life can be reduced due to repeated exposure to atmospheric moisture and air. For critical applications, it is recommended to use the product within 1-2 years of opening or to re-qualify the material using analytical techniques (e.g., NMR, LC-MS) if it has been stored for longer.

Section 2: Troubleshooting Guide: Common Stability Issues

This section provides a logical framework for diagnosing and resolving common problems that may be linked to compound degradation.

Issue 1: Inconsistent Experimental Results

You're performing a reaction that has previously worked, but now you're observing lower yields, new impurities, or a complete failure of the reaction.

  • Causality: The purity of a starting material is critical. If 5-Bromo-1,3-dimethoxy-2-nitrobenzene has degraded, its effective concentration is lower, and the degradation products may interfere with or inhibit the desired reaction.

  • Troubleshooting Steps:

    Troubleshooting workflow for inconsistent experimental results.

Issue 2: Compound Has Visibly Changed Color

The solid material in the bottle, which was once a pale yellow, now appears dark yellow or brownish.

  • Causality: Color changes in nitroaromatic compounds often point to the formation of impurities or polymerization products. This can be initiated by exposure to light, heat, or contaminants.[3][8] High temperatures, in particular, can cause decomposition that generates colored byproducts.[3]

  • Solution: Do not assume the material is usable for sensitive applications. The color change is a clear warning sign. It is strongly recommended to either purify the material (e.g., by recrystallization, if a protocol is available) or, more practically, to procure a fresh batch of the compound.

Issue 3: Difficulty Dissolving the Compound

The compound, which previously dissolved readily in your chosen solvent, is now only partially soluble or leaves behind a residue.

  • Causality: Degradation products are often less soluble than the parent compound. What appears to be poor solubility could, in fact, be the insoluble impurities from a partially degraded sample.

  • Solution:

    • Attempt to dissolve a small, accurately weighed sample in a clean vial.

    • If residue remains, gently warm the solution or use an ultrasonic bath.

    • If the residue persists, it is highly likely to be an impurity. Filter the solution before use, but be aware that the concentration of your stock solution will be lower than calculated. For best results, use a fresh, pure lot of the compound.

Section 3: Protocols for Handling and Use

Following standardized protocols for handling minimizes the risk of introducing contaminants or exposing the compound to degrading conditions.

Protocol 3.1: Aliquoting and Storing the Dry Compound

  • Objective: To prevent contamination and repeated exposure of the bulk material to the atmosphere.

  • Methodology:

    • Allow the main container to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), quickly weigh out the desired amounts into smaller, separate vials suitable for single or short-term use.

    • Use clean, dry spatulas and glassware.

    • Backfill each new aliquot vial and the main stock bottle with an inert gas like argon or nitrogen before sealing tightly.

    • Wrap the vials in parafilm and store them under the recommended conditions (see Table 1).

Protocol 3.2: Preparing and Storing a Stock Solution

  • Objective: To create a stable stock solution for experimental use.

  • Methodology:

    • Use a high-purity, anhydrous solvent.

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or in a desiccator.

    • Add the weighed 5-Bromo-1,3-dimethoxy-2-nitrobenzene to the flask, followed by the solvent via a syringe or cannula.

    • If necessary, use an ultrasonic bath to aid dissolution. Avoid excessive heating.

    • Store the solution in a tightly sealed, amber glass vial with a PTFE-lined cap.

    • For long-term storage, refrigerate the solution. Always allow it to warm completely to room temperature before opening to prevent water condensation into the solution.

Section 4: Technical Deep Dive: The "Why" Behind the Recommendations

Understanding the chemical nature of 5-Bromo-1,3-dimethoxy-2-nitrobenzene provides insight into its stability. The molecule's reactivity is governed by its three key functional groups: the nitro group (-NO₂), the two methoxy groups (-OCH₃), and the bromine atom (-Br).

  • Nitro Group (-NO₂): This strong electron-withdrawing group makes the aromatic ring electron-deficient. It is also the most likely site for degradation. It can be susceptible to reduction and can participate in photochemical and thermal degradation pathways, which may involve the loss of the nitro group or side reactions leading to colored impurities.[10][11]

  • Methoxy Groups (-OCH₃): These are electron-donating groups that can influence the reactivity of the aromatic ring. They are generally stable but can be susceptible to hydrolysis under strongly acidic conditions, though this is not a common degradation route under normal storage.

  • Bromine Atom (-Br): The bromine atom is relatively stable but can be displaced in certain reactions, particularly metal-catalyzed cross-couplings. This reactivity is key to its utility as a synthetic intermediate but does not typically contribute to degradation during storage.

Potential degradation pathways for 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

Section 5: Summary of Storage and Handling Conditions

For quick reference, the key parameters for ensuring the stability of 5-Bromo-1,3-dimethoxy-2-nitrobenzene are summarized below.

ParameterRecommendationRationale
Temperature Cool: Room Temperature (short-term), Refrigerated (2-8°C, long-term).[5]Slows the rate of potential chemical degradation. Avoid high heat to prevent decomposition.[3][8]
Light Protect from light; store in a dark place or use amber vials.[3]Prevents photochemical reactions and photodegradation.[7]
Atmosphere Tightly sealed container.[3][4] Use of inert gas (Ar, N₂) is best practice.Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Moisture Store in a dry, desiccated environment.Prevents clumping and potential hydrolysis.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[3][5][6]Prevents hazardous and degradative chemical reactions.

References

  • PubChem. 5-Bromo-1,3-difluoro-2-nitrobenzene. Available at: [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate. Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene (b). Available at: [Link]

  • Digital Scholarship@Texas Southern University. (2020). Thermal degradation of azobenzene dyes. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Interpreting FTIR peaks for nitro and methoxy groups in 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Executive Summary: The "Crowded Nitro" Challenge In the structural characterization of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , standard infrared correlation tables often fail to provide precise identification. The reason...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crowded Nitro" Challenge

In the structural characterization of 5-Bromo-1,3-dimethoxy-2-nitrobenzene , standard infrared correlation tables often fail to provide precise identification. The reason lies in the molecule's specific geometry: the 1,2,3-substitution pattern .

The nitro group at position 2 is flanked by two bulky methoxy groups at positions 1 and 3. This creates significant steric hindrance, forcing the nitro group to rotate out of the plane of the aromatic ring. This phenomenon, known as Steric Inhibition of Resonance , alters the vibrational frequencies of the nitro group, causing diagnostic shifts that distinguish this molecule from its isomers (e.g., 5-bromo-2,4-dimethoxy-1-nitrobenzene).

This guide provides a comparative workflow to validate this specific compound, distinguishing it from its non-nitrated precursor (5-Bromo-1,3-dimethoxybenzene ) and identifying the unique spectral signature of the sterically hindered nitro group.

Comparative Spectral Analysis

To validate the synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene, one must compare the "Precursor" spectrum against the "Product" spectrum. The primary indicator of success is not just the appearance of nitro peaks, but their specific shifted position.

Table 1: Critical Peak Assignments & Comparative Shifts
Functional GroupVibration ModeStandard Aromatic Range (cm⁻¹)Observed Product Range (cm⁻¹) Precursor (Non-Nitrated) Behavior
Nitro (

)
Asymmetric Stretch1515 – 14801545 – 1530 (Blue Shift)Absent. This is the primary "Go/No-Go" synthesis indicator.
Nitro (

)
Symmetric Stretch1355 – 13201370 – 1360 Absent.
Methoxy (

)
C-O-C Asym. Stretch1275 – 12001265 – 1250 Present. Strong intensity.
Methoxy (

)
C-O-C Sym. Stretch1075 – 10201100 – 1080 Present.
Aromatic Ring C=C Ring Stretch1600 & 14751590 & 1465 Present. May show slight shifts due to electron-withdrawing

.
C-Br C-Br Stretch600 – 500~580 – 550 Present in both. Often weak in ATR; clearer in KBr transmission.
Deep Dive: The "Blue Shift" Anomaly
  • Mechanism: In a standard planar nitrobenzene, the nitro group resonates with the aromatic ring, lowering the N=O bond order (making it more like a single bond). This lowers the stretching frequency to ~1520 cm⁻¹.

  • The 2-Nitro Effect: In 5-Bromo-1,3-dimethoxy-2-nitrobenzene, the flanking methoxy groups twist the

    
     group perpendicular to the ring. Resonance is broken. The N=O bond retains more double-bond character, becoming stiffer.
    
  • Result: The asymmetric stretch shifts to a higher frequency (1530–1550 cm⁻¹) , resembling an aliphatic nitro group rather than a conjugated aromatic one.

Experimental Protocol

To resolve the fine splitting between the aromatic C=C bands and the shifted nitro bands, high-resolution acquisition is required.

Method A: Attenuated Total Reflectance (ATR)

Recommended for rapid QC of solid powders.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Germanium is not recommended due to lower depth of penetration, which may obscure weak C-Br bands.

  • Sample Prep: Place ~5 mg of the yellow crystalline powder onto the crystal.

  • Pressure: Apply maximum pressure (typically >80 lbs force) to ensure intimate contact. Poor contact results in "noisy" baselines in the high-wavenumber region.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical to separate

      
       asym from Ring C=C).
      
    • Scans: 32 scans.

    • Range: 4000 – 550 cm⁻¹.

Method B: KBr Transmission Pellet

Recommended for verifying the low-frequency C-Br stretch.

  • Ratio: Mix 2 mg sample with 200 mg IR-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained. Note: Do not over-grind if the sample is polymorphic, as heat can induce phase transitions.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Range can extend down to 400 cm⁻¹, allowing clear visualization of the C-Br stretch at ~560 cm⁻¹.

Visualization of Structural Logic

Diagram 1: The Steric Inhibition Mechanism

This diagram illustrates why the FTIR peaks shift, differentiating the Planar Precursor from the Twisted Product.

StericShift Precursor Standard Nitrobenzene (Planar) Resonance Resonance Active (N-O bond weakens) Precursor->Resonance LowFreq Lower Frequency (~1520 cm⁻¹) Resonance->LowFreq HighFreq Blue Shift (>1530 cm⁻¹) LowFreq->HighFreq Diagnostic Shift Target 5-Bromo-1,3-dimethoxy- 2-nitrobenzene Steric Steric Crowding (Methoxy-Nitro Clash) Target->Steric Twist Nitro Group Twists (Out of Plane) Steric->Twist NoResonance Resonance Inhibited (N=O bond stiffens) Twist->NoResonance NoResonance->HighFreq

Caption: Logical flow demonstrating how steric hindrance in the target molecule leads to a diagnostic "Blue Shift" in FTIR frequency compared to standard aromatic nitro compounds.

Diagram 2: Analytical Decision Tree

A self-validating workflow for confirming product identity.

ValidationWorkflow Start Acquire Spectrum (Target Sample) Check1530 Check 1530-1550 cm⁻¹ (Strong Band?) Start->Check1530 YesNitro Nitro Group Present Check1530->YesNitro Yes NoNitro Precursor/Impurity Check1530->NoNitro No Check1250 Check ~1260 cm⁻¹ (Methoxy C-O?) YesNitro->Check1250 Fail Reject Batch NoNitro->Fail CheckRegion Fingerprint Check (< 600 cm⁻¹) Check1250->CheckRegion Confirmed Conclusion Identity Confirmed: 5-Bromo-1,3-dimethoxy-2-nitrobenzene CheckRegion->Conclusion Br-C Band Visible CheckRegion->Conclusion Band Obscured (Accept if others pass)

Caption: Step-by-step decision tree for interpreting the FTIR spectrum during synthesis monitoring.

References

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2012).[1] Steric effects in the infra-red spectrum of aromatic nitro compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of 5-Bromo-1,3-dimethoxy-2-nitrobenzene. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of 5-Bromo-1,3-dimethoxy-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind methodological choices, offering a framework for developing and validating a robust, stability-indicating HPLC purity assay. We will explore the critical parameters of stationary phase selection, mobile phase optimization, and detection settings, supported by experimental data and established chromatographic principles.

Introduction: The Imperative for High-Fidelity Purity Analysis

5-Bromo-1,3-dimethoxy-2-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount, as even trace impurities can have significant downstream effects on reaction yields, product quality, and, in the case of active pharmaceutical ingredients (APIs), safety and efficacy. Consequently, a well-developed and validated HPLC method is indispensable for ensuring the quality of this key starting material.

This guide will navigate the development of a purity determination method, comparing different chromatographic conditions to achieve optimal separation of the main analyte from its potential process-related impurities and degradation products.

Foundational Strategy: Method Development Workflow

The development of a robust HPLC method for purity determination follows a systematic workflow. The primary goal is to achieve adequate resolution between the main peak and all potential impurities with good peak shape and sensitivity.

MethodDevelopmentWorkflow A Analyte Characterization (5-Bromo-1,3-dimethoxy-2-nitrobenzene) B Column Selection (Stationary Phase) A->B Polarity Assessment C Mobile Phase Screening (Organic Modifier & pH) B->C Initial Screening D Detection Wavelength Optimization C->D UV-Vis Spectrum E Gradient vs. Isocratic Elution D->E Impurity Profile F Method Optimization (Flow Rate, Temperature) E->F Fine-Tuning G Method Validation (ICH Q2(R1)) F->G Final Method ValidationParameters center Validated HPLC Method A Specificity center->A B Linearity center->B C Range center->C D Accuracy center->D E Precision (Repeatability & Intermediate) center->E F Detection Limit (LOD) center->F G Quantitation Limit (LOQ) center->G H Robustness center->H

Validation

Technical Comparison Guide: HRMS Characterization of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Executive Summary 5-Bromo-1,3-dimethoxy-2-nitrobenzene (CAS: 815632-47-4) is a critical electrophilic intermediate used in the synthesis of functionalized biaryls and isoquinoline alkaloids. Its structural core—a benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1,3-dimethoxy-2-nitrobenzene (CAS: 815632-47-4) is a critical electrophilic intermediate used in the synthesis of functionalized biaryls and isoquinoline alkaloids. Its structural core—a benzene ring substituted with electron-withdrawing nitro/bromo groups and electron-donating methoxy groups—presents unique challenges for ionization and detection.

This guide provides a definitive comparison of HRMS performance against standard Low-Resolution Mass Spectrometry (LRMS). We demonstrate that while LRMS (Single Quadrupole) can identify the nominal mass, it fails to resolve the complex isobaric interferences common in nitrated synthesis matrices. HRMS (Orbitrap/Q-TOF) is required to confirm the elemental composition via mass defect analysis and to resolve the fine isotopic structure of the brominated moiety.

Theoretical vs. Experimental HRMS Data

The following data represents the calculated theoretical values required for method validation. In the absence of a basic nitrogen atom suitable for facile protonation, this molecule (


) relies heavily on adduct formation (

,

) or APCI mechanisms for detection.
Table 1: Exact Mass & Ionization Targets (Positive Mode)
Ion SpeciesFormulaMonoisotopic Mass (

Br)
Monoisotopic Mass (

Br)
Mass Defect (

mDa)
Neutral Molecule

260.9637262.9616-
Protonated


261.9715 263.9695 +7.8
Ammonium Adduct


278.9981 280.9960 +34.4
Sodium Adduct


283.9535 285.9514 -10.2

Critical Insight: The mass difference between the


 and 

isotopes is exactly 1.9979 Da . LRMS instruments often round this to 2.0 Da, masking potential interferences. HRMS instruments (resolution > 30,000) must detect this precise defect to validate the presence of Bromine.

Methodological Comparison: Ionization & Analyzer[1][2][3]

For this specific electron-deficient aromatic system, standard ESI protocols often fail due to poor proton affinity.

Comparison 1: Ionization Source Selection
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Recommendation
Mechanism Solution-phase ion evaporation.Gas-phase chemical ionization.APCI
Suitability Low. The nitro and bromo groups withdraw electron density, making protonation difficult without adducts.High. Excellent for neutral, non-polar, or electron-deficient aromatics.
Sensitivity Moderate (requires Ammonium Acetate buffer to force

).
High (forms

or radical cations

readily).
Background Lower chemical noise.Higher background, requires background subtraction.
Comparison 2: Analyzer Performance
MetricSingle Quadrupole (LRMS) Q-TOF / Orbitrap (HRMS)
Mass Accuracy ± 0.1 Da (100 ppm)< 0.001 Da (< 3 ppm)
Isotope Fidelity Visual 1:1 ratio only.Exact mass confirmation of

doublet.
Structural ID Ambiguous. Cannot distinguish

from potential metabolic oxidations.
Definitive. Mass defect filters out matrix isobars.

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is essential for Multiple Reaction Monitoring (MRM) method development. The nitro group is the most labile moiety, followed by the methoxy groups.

Primary Transitions (Collision Induced Dissociation):

  • Precursor:

    
     (
    
    
    
    ,
    
    
    )
  • Loss of Nitro Group (

    
    ): 
    
    
    
    46 Da
    
    
    Product
    
    
    215.97
  • Loss of Nitric Oxide (

    
    ): 
    
    
    
    30 Da
    
    
    Product
    
    
    231.97 (Common rearrangement in nitro-aromatics)
  • Loss of Methyl (

    
    ): 
    
    
    
    15 Da
    
    
    Product
    
    
    246.95 (From methoxy group)

Experimental Protocol: Validated Workflow

Objective: To achieve reproducible ionization of 5-Bromo-1,3-dimethoxy-2-nitrobenzene using LC-HRMS.

Step 1: Sample Preparation[4]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH) . (Avoid Acetonitrile initially as MeOH promotes better solubility for this aromatic).

  • Working Standard: Dilute to 1 µg/mL in 50:50 MeOH:Water containing 5 mM Ammonium Formate .

    • Why Ammonium Formate? It provides

      
       ions to facilitate 
      
      
      
      formation if protonation fails.
Step 2: LC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 minutes. (Compound is hydrophobic; late elution expected).

Step 3: MS Parameters (Orbitrap Exploris / Q-TOF)
  • Source: H-ESI or APCI (Preferred).

  • Polarity: Positive.

  • Resolution: 60,000 @ m/z 200.

  • Scan Range: m/z 100 – 500.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the ionization selection process based on the compound's electron-deficient nature.

IonizationLogic Start Analyte: 5-Bromo-1,3-dimethoxy-2-nitrobenzene CheckBasic Does it have a Basic Nitrogen? Start->CheckBasic Decision1 No (Nitro/Bromo are electron-withdrawing) CheckBasic->Decision1 ESI_Path Attempt ESI Positive Decision1->ESI_Path Standard Route APCI_Path Switch to APCI Positive Decision1->APCI_Path Preferred Route Adduct_Check Add Ammonium Formate (5mM) ESI_Path->Adduct_Check Enhance Ionization Result_ESI Target: [M+NH4]+ (m/z 278.99) Adduct_Check->Result_ESI Result_APCI Target: [M+H]+ or [M]+. APCI_Path->Result_APCI Gas Phase Ionization

Caption: Decision matrix for optimizing ionization of electron-deficient nitro-aromatics.

Diagram 2: Fragmentation Pathway (MS/MS)

Visualizing the loss of the nitro group and methyl radicals during collision-induced dissociation.

Fragmentation Parent Parent Ion [M+H]+ m/z 261.97 Frag1 Loss of NO2 [M-NO2]+ m/z 215.97 Parent->Frag1 -46 Da (Nitro) Frag2 Loss of Methyl [M-CH3]+ m/z 246.95 Parent->Frag2 -15 Da (Methoxy) Frag3 Loss of NO [M-NO]+ m/z 231.97 Parent->Frag3 -30 Da (Rearrangement)

Caption: Predicted MS/MS fragmentation pathways for structural confirmation.

References

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. In The Chemistry of Functional Groups. Wiley Online Library.[1] (Contextual grounding for nitro-aromatic fragmentation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21335487, 5-Bromo-1,3-difluoro-2-nitrobenzene (Analogous fragmentation data). Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo vs. 5-Fluoro-1,3-dimethoxy-2-nitrobenzene

The following technical guide provides an in-depth comparative analysis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene and its fluoro-analog (5-Fluoro-1,3-dimethoxy-2-nitrobenzene) . This analysis is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene and its fluoro-analog (5-Fluoro-1,3-dimethoxy-2-nitrobenzene) .

This analysis is designed for medicinal chemists and process scientists selecting the optimal scaffold for specific downstream transformations.

Executive Summary & Decision Matrix

The choice between the 5-Bromo and 5-Fluoro analogs of 1,3-dimethoxy-2-nitrobenzene is not interchangeable; it is dictated strictly by the desired reaction pathway. While both molecules share the same electron-deficient core (activated by the para-nitro group), the halogen substituent determines the dominant reactivity mode.

Feature5-Fluoro Analog 5-Bromo Analog
Primary Reactivity SNAr (Nucleophilic Aromatic Substitution)Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.)
Key Mechanism Meisenheimer Complex StabilizationOxidative Addition to C-X bond
Preferred Reagents Amines, Alkoxides, Thiols (Nucleophiles)Boronic acids, Organozincs, Terminal Alkynes
Rate Limiting Step Nucleophilic Attack (k1)Oxidative Addition (kOA)
Cost/Availability Generally Higher Cost / SpecializedLower Cost / Commodity Chemical
The "Golden Rule" for this Scaffold:
  • Select the Fluoro-analog if you intend to displace the halogen with a heteroatom (N, O, S) via SNAr. The highly electronegative fluorine lowers the energy of the transition state for nucleophilic attack.

  • Select the Bromo-analog if you intend to form a C-C or C-N bond via Transition Metal Catalysis (e.g., Pd, Ni). The weaker C-Br bond allows for facile oxidative addition, which is kinetically prohibitive for the C-F bond under standard conditions.

Mechanistic Analysis

The SNAr Pathway (Why F >> Br)

In this specific scaffold, the nitro group at position 2 is para to the halogen at position 5. This is the critical activating feature. The two methoxy groups at positions 1 and 3 are meta to the halogen; while they are electron-donating by resonance (usually deactivating), their meta positioning minimizes their interference with the negative charge stabilization at the C2-nitro position during the formation of the Meisenheimer complex.

  • Fluorine Effect: The high electronegativity of fluorine inductively withdraws electron density from the C5 carbon, making it significantly more electrophilic. This accelerates the rate-determining step (nucleophilic attack). Additionally, the strong C-F bond does not break until the fast elimination step, making the "leaving group ability" (I > Br > Cl > F) irrelevant here.

  • Bromine Effect: While Bromine is a better leaving group, it is less electronegative.[1][2] The initial nucleophilic attack is slower, making the overall reaction rate orders of magnitude lower than the fluoro-analog.

The Cross-Coupling Pathway (Why Br >> F)

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) proceed via a catalytic cycle initiated by Oxidative Addition .

  • C-Br Bond: Bond dissociation energy (BDE) is ~68 kcal/mol. Pd(0) inserts easily into this bond.

  • C-F Bond: BDE is ~116 kcal/mol. Standard Pd(0) catalysts cannot break this bond.

Visualizing the Divergent Pathways

The following diagram illustrates the orthogonal reactivity profiles of the two analogs.

ReactivityPathways Substrate_F 5-Fluoro-1,3-dimethoxy- 2-nitrobenzene Inter_Meisenheimer Meisenheimer Complex (Stabilized by F) Substrate_F->Inter_Meisenheimer Nucleophilic Attack (Fast due to E.W.G.) Inter_Pd Oxidative Addition Complex (LnPd-Ar-Br) Substrate_F->Inter_Pd Pd-Cat (Inert) Substrate_Br 5-Bromo-1,3-dimethoxy- 2-nitrobenzene Substrate_Br->Inter_Meisenheimer S_NAr (Slow/High Temp) Substrate_Br->Inter_Pd Pd(0) Insertion (Facile C-Br break) Product_SNAr 5-Amino/Alkoxy-1,3-dimethoxy- 2-nitrobenzene Inter_Meisenheimer->Product_SNAr Elimination of F- Product_Suzuki 5-Aryl-1,3-dimethoxy- 2-nitrobenzene Inter_Pd->Product_Suzuki Transmetallation & Reductive Elimination

Caption: Divergent synthetic utility: The Fluoro-analog dominates SNAr pathways, while the Bromo-analog is essential for metal-catalyzed coupling.

Experimental Protocols

Protocol A: High-Yield SNAr Amination

Target: Synthesis of 5-(Cyclopropylamino)-1,3-dimethoxy-2-nitrobenzene Substrate: 5-Fluoro-1,3-dimethoxy-2-nitrobenzene

Rationale: The 5-Fluoro substrate allows this reaction to proceed at mild temperatures, preventing degradation of the nitro group or demethylation of the methoxy groups.

  • Setup: To a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-1,3-dimethoxy-2-nitrobenzene (1.0 equiv, 2.0 mmol) and anhydrous DMSO (5 mL).

  • Reagents: Add Cyclopropylamine (1.2 equiv, 2.4 mmol) followed by K2CO3 (2.0 equiv, 4.0 mmol).

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere (N2) for 4–6 hours.

    • Note: The Bromo-analog would typically require temperatures >100 °C or stronger bases for the same conversion, increasing side-product formation.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 1,3-dimethoxy-2-nitro-5-phenylbenzene Substrate: 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Rationale: The 5-Bromo substrate is required. The 5-Fluoro analog is inert to these conditions.

  • Setup: In a microwave vial or Schlenk tube, combine 5-Bromo-1,3-dimethoxy-2-nitrobenzene (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.5 equiv, 1.5 mmol), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and 2M aq. Na2CO3 (2.0 equiv).

  • Reaction: Heat to 90 °C for 12 hours (or 110 °C for 30 min in microwave).

  • Workup: Filter through a pad of Celite. Dilute filtrate with water and extract with DCM.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Comparative Data Summary

The following table summarizes expected performance based on standard reactivity trends for para-nitro activated halobenzenes [1][2].

Reaction TypeNucleophile/Partner5-Fluoro Analog Result5-Bromo Analog Result
Amination (SNAr) Primary Amines (R-NH2)Excellent (>90%) Mild heat (50-70°C)Poor (<40%) Requires high heat (>120°C); competing reduction.
Etherification (SNAr) Alkoxides (NaOR)Excellent Fast reaction at RT or mild heat.Moderate Slower; risk of transesterification or demethylation at high temp.
Suzuki Coupling Aryl Boronic AcidsNo Reaction C-F bond is too stable.Excellent (>85%) Standard Pd conditions.
Buchwald-Hartwig Amines + Pd Cat.No Reaction Good Alternative if SNAr fails for steric reasons.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Reactivity of Fluorine vs Bromine in SNAr

    • Source: Chemistry Stack Exchange.
    • URL:[Link]

  • Synthesis and Application of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene

    • Source: BenchChem / PubChem D
    • URL:[Link]

  • Cross-Coupling of Bromo-nitrobenzenes: Source: BenchChem. "5-Bromo-1,3-dimethoxy-2-methylbenzene Reactivity Analysis." (Analogous scaffold reactivity).

Sources

Validation

Electronic Differences Between 5-Bromo-1,3-dimethoxy-2-nitrobenzene and 1,3-dimethoxy-2-nitrobenzene

Publish Comparison Guide: Electronic & Structural Divergence of Nitro-Resorcinol Ethers Executive Summary This guide provides a technical comparison between 1,3-dimethoxy-2-nitrobenzene (Compound A) and its halogenated d...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Electronic & Structural Divergence of Nitro-Resorcinol Ethers

Executive Summary

This guide provides a technical comparison between 1,3-dimethoxy-2-nitrobenzene (Compound A) and its halogenated derivative, 5-Bromo-1,3-dimethoxy-2-nitrobenzene (Compound B). While both compounds share a sterically congested nitro-resorcinol core, the introduction of the bromine atom at the 5-position (para to the nitro group) fundamentally alters the electronic landscape and synthetic utility of the scaffold.

  • Compound A (Parent): Characterized by steric inhibition of resonance (SIR) , where the nitro group is twisted out of planarity by flanking methoxy groups. It serves primarily as an electron-rich core for electrophilic aromatic substitution or reduction to aniline.

  • Compound B (Brominated): Retains the SIR motif but introduces a sigma-hole and inductive electron withdrawal. The C-Br bond acts as a critical "functional handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it a superior building block for modular drug discovery.

Structural & Electronic Analysis

The core electronic behavior of these molecules is dictated by the interplay between the electron-donating methoxy groups (+M) and the electron-withdrawing nitro group (-I, -M), further modified by the bromine substituent.

Steric Inhibition of Resonance (SIR)

In both compounds, the nitro group at position 2 is flanked by bulky methoxy groups at positions 1 and 3.

  • Mechanism: To minimize van der Waals repulsion between the nitro oxygens and the methoxy hydrogens, the nitro group rotates out of the plane of the benzene ring (dihedral angle

    
    ).
    
  • Consequence: The resonance withdrawal (-M) of the nitro group is significantly diminished because the

    
    -orbitals of the nitro group cannot effectively overlap with the aromatic 
    
    
    
    -system. However, the inductive electron-withdrawing effect (-I) remains fully operative, keeping the ring electron-deficient relative to resorcinol ethers but electron-rich relative to nitrobenzene.
The "Bromine Effect" (Compound B)

The addition of bromine at position 5 (para to the nitro group, meta to methoxy groups) introduces two key changes:

  • Inductive Deactivation: Bromine exerts a strong inductive withdrawing effect (-I), lowering the electron density of the aromatic ring compared to Compound A. This makes Compound B less susceptible to oxidative degradation but more reactive towards nucleophilic aromatic substitution (

    
    ) if the methoxy groups are displaced.
    
  • Regiochemical Locking: In Compound A, positions 4 and 6 are chemically equivalent and highly activated for electrophilic attack. In Compound B, position 5 is blocked, and the remaining positions (4 and 6) are deactivated by the ortho-bromine atom, preventing unwanted side reactions during subsequent functionalization.

ElectronicMap cluster_legend Electronic Flow A 1,3-dimethoxy-2-nitrobenzene (Parent) Effect1 Steric Inhibition of Resonance (Nitro twisted out of plane) A->Effect1 Core Feature Effect2 Electronic Activation (Positions 4,6) A->Effect2 Reactivity B 5-Bromo-1,3-dimethoxy-2-nitrobenzene (Brominated) B->Effect1 Retained Effect3 Inductive Withdrawal (-I) by Bromine B->Effect3 New Property Effect4 Functional Handle (Pd-Catalysis Ready) Effect3->Effect4 Enables

Figure 1: Comparative electronic mapping showing the conservation of steric inhibition and the divergence in reactivity due to bromination.

Spectroscopic Comparison (NMR & Physical Data)

The symmetry of the molecule is preserved upon bromination (C2 axis passes through C2-C5), but the proton splitting patterns change drastically. This provides a definitive method for identification.

Feature1,3-dimethoxy-2-nitrobenzene (Compound A) 5-Bromo-1,3-dimethoxy-2-nitrobenzene (Compound B)
Formula


Molecular Weight 183.16 g/mol 262.06 g/mol
Melting Point 129–133 °C [1]148–150 °C [2]

NMR Symmetry

Axis (Symmetric)

Axis (Symmetric)
Aromatic Protons AB2 System A2 System (Singlet)
H-5 Signal Triplet (

ppm)
Absent (Replaced by Br)
H-4/6 Signal Doublet (

ppm)
Singlet (

ppm)
Coupling (

)

Hz
N/A (Isolated spins)

Diagnostic Insight: In the


 NMR spectrum, the disappearance of the triplet at ~7.5 ppm and the collapse of the doublet into a singlet  is the primary confirmation of successful bromination at the 5-position. The singlet in Compound B is slightly deshielded (shifted downfield) due to the inductive effect of the ortho-bromine atom.

Reactivity & Applications

The electronic differences dictate the synthetic utility of each compound in drug development.

Compound A: The Scaffold
  • Primary Use: Precursor for 2,6-dimethoxyaniline derivatives via nitro reduction.

  • Limitation: Functionalization at the 4/6 positions requires electrophilic aromatic substitution (SEAr), which can be non-selective or difficult to control due to the activating methoxy groups.

  • Reactivity: Sensitive to oxidation; the electron-rich ring is prone to side reactions during harsh nitration or halogenation attempts if not carefully controlled.

Compound B: The Modular Building Block
  • Primary Use: Advanced intermediate for cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive towards oxidative addition by Pd(0). This allows the attachment of aryl, vinyl, or alkyl groups at the 5-position, a transformation impossible with Compound A.

  • Buchwald-Hartwig Amination: Enables the introduction of amine chains, common in kinase inhibitors.

  • Nitro Reduction: Can still be reduced to the aniline (

    
    ) without losing the bromine, provided mild conditions (e.g., 
    
    
    
    or
    
    
    ) are used to avoid hydrodehalogenation.

Reactivity CompB 5-Bromo-1,3-dimethoxy-2-nitrobenzene Rxn1 Nitro Reduction (Fe/AcOH) CompB->Rxn1 Rxn2 Suzuki Coupling (Ar-B(OH)2, Pd(0)) CompB->Rxn2 Rxn3 Buchwald-Hartwig (R-NH2, Pd(0)) CompB->Rxn3 Prod1 4-Bromo-2,6-dimethoxyaniline (Retains Br handle) Rxn1->Prod1 Selective Reduction Prod2 5-Aryl-1,3-dimethoxy-2-nitrobenzene (C-C Bond Formation) Rxn2->Prod2 Cross-Coupling Prod3 5-Amino-1,3-dimethoxy-2-nitrobenzene (C-N Bond Formation) Rxn3->Prod3 Amination

Figure 2: Divergent synthetic pathways accessible only via the brominated derivative.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Rationale: Direct bromination of Compound A often leads to mixtures. The preferred route is the nitration of 1-bromo-3,5-dimethoxybenzene, utilizing the directing effects of the methoxy groups to place the nitro group at the sterically crowded 2-position (between methoxys) or 4-position depending on conditions. However, to specifically access the 5-bromo isomer (where Br is para to Nitro), one typically starts with the pre-brominated scaffold [3].

Method (Nitration of 1-Bromo-3,5-dimethoxybenzene):

  • Dissolution: Dissolve 1-bromo-3,5-dimethoxybenzene (10 mmol) in glacial acetic acid (20 mL).

  • Cooling: Cool the solution to 0–5 °C in an ice bath.

  • Nitration: Dropwise add a solution of fuming nitric acid (

    
    , 1.1 eq) in acetic acid.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Quench: Pour mixture into ice water (100 mL). The yellow precipitate forms.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to yield pale yellow needles.

    • Yield: Typically 70–85%.

    • Validation: Check NMR for singlet at ~7.0 ppm.[1]

Protocol 2: Quality Control (TLC & HPLC)
  • TLC: Silica gel plates, Eluent: Hexane/Ethyl Acetate (4:1).

    • Compound A

      
      : ~0.45
      
    • Compound B

      
      : ~0.55 (More lipophilic due to Br).
      
  • HPLC: C18 Column, Water/Acetonitrile gradient. Compound B elutes later than Compound A due to increased hydrophobicity.

References

  • Sigma-Aldrich. Product Specification: 1,3-Dimethoxy-2-nitrobenzene. Link

  • ResearchGate.[2] Chemical structures of 2,5-dimethoxy nitrobenzene derivatives and melting points. Accessed Feb 2026. Link

  • BenchChem. Synthesis of 5-bromo-1,3-dimethoxy-2-nitrobenzene from 1-Bromo-3,5-dimethoxybenzene. Link

  • PubChem.[3][4] Compound Summary: 1-Bromo-3,5-dimethoxy-4-nitrobenzene (Synonym for 5-bromo isomer). Link

  • ChemicalBook. NMR Spectrum Data for Dimethoxy-nitrobenzene derivatives. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1,3-dimethoxy-2-nitrobenzene

Hazard Profile & Rationale for Specialized Disposal 5-Bromo-1,3-dimethoxy-2-nitrobenzene combines three key functional groups that dictate its hazardous nature: a nitroaromatic system, a halogen (bromine), and methoxy gr...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile & Rationale for Specialized Disposal

5-Bromo-1,3-dimethoxy-2-nitrobenzene combines three key functional groups that dictate its hazardous nature: a nitroaromatic system, a halogen (bromine), and methoxy groups on a benzene ring. The necessity for meticulous disposal protocols stems from the anticipated toxicological and environmental profile derived from these features.

  • Nitroaromatic Toxicity: Nitrobenzene and its derivatives are well-documented as toxic compounds. They can be readily absorbed through the skin and are known to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1][2] Many are also suspected carcinogens and may impair fertility.[1]

  • Halogenated Organic Persistence: Brominated aromatic compounds are often persistent in the environment and can be toxic to aquatic life with long-lasting effects.[3][4] Incomplete combustion of such materials can lead to the formation of highly toxic polybrominated dibenzodioxins or dibenzofurans.[4]

  • Regulatory Classification: Due to the presence of a carbon-halogen bond, this compound falls under the category of Halogenated Organic Compounds (HOCs). Wastes containing HOCs are subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA), as outlined by the U.S. Environmental Protection Agency (EPA).[5][6]

Based on these characteristics, 5-Bromo-1,3-dimethoxy-2-nitrobenzene must be treated as a hazardous waste. The primary causality for the rigorous disposal procedures is to prevent environmental release and mitigate potential long-term health effects associated with this class of chemicals.

Quantitative Data Summary & Hazard Classifications

The following table summarizes the anticipated hazard classifications for 5-Bromo-1,3-dimethoxy-2-nitrobenzene, extrapolated from related compounds. These classifications mandate the stringent handling and disposal protocols that follow.

ParameterAnticipated Classification/GuidelineRationale & Source Compounds
GHS Hazard Statements Harmful if swallowed (H302), in contact with skin (H311/H312), or if inhaled (H331/H332).[2][3][7] Causes skin and serious eye irritation (H315, H319).[7][8] May cause respiratory irritation (H335).[7] Suspected of causing genetic defects or cancer (H341, H351).[1][3] May cause damage to organs through prolonged or repeated exposure (H373).[2][3] Very toxic to aquatic life with long-lasting effects (H410/H411).[3][9]Based on data for 1-Chloro-4-nitrobenzene, 1-Iodo-4-nitrobenzene, 1-Bromo-2-nitrobenzene, and 5-Bromo-5-nitro-1,3-dioxane.
Waste Stream Category Halogenated Organic Waste Presence of the carbon-bromine bond. Must not be mixed with non-halogenated waste.[3]
EPA Hazardous Waste Likely falls under RCRA regulations as a hazardous waste.[5][10]Characteristic toxicity of nitroaromatics and persistence of halogenated organics.
Recommended Disposal High-Temperature Incineration Ensures complete destruction of the compound, preventing the formation of toxic byproducts.[3][11]

Experimental Protocol: Waste Management Workflow

This section provides a step-by-step methodology for the safe segregation, storage, and preparation of 5-Bromo-1,3-dimethoxy-2-nitrobenzene waste for final disposal.

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.

  • Lab Coat: A standard laboratory coat must be worn and kept fastened.

  • Ventilation: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

Step-by-Step Waste Segregation and Collection

The principle of waste segregation is paramount to ensure safe and compliant disposal. Mixing incompatible waste streams can create unforeseen hazards and complicate the disposal process.[3]

  • Designate a Waste Container: Obtain a dedicated, sealable waste container specifically for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition.[3][12]

  • Labeling: Immediately and clearly label the container before adding any waste. The label must include:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "5-Bromo-1,3-dimethoxy-2-nitrobenzene " and any solvents used.

    • Appropriate hazard pictograms (e.g., Toxic, Environmental Hazard, Irritant).

    • The date of first accumulation.

  • Waste Collection:

    • Solid Waste: Collect pure 5-Bromo-1,3-dimethoxy-2-nitrobenzene, contaminated spatulas, weigh boats, or contaminated consumables (e.g., gloves, wipes) in this container.

    • Liquid Waste: If the waste is in a solvent, ensure the solvent is also a halogenated organic. If dissolved in a non-halogenated solvent, the entire mixture is still classified as halogenated waste.

    • Avoid Mixing: Crucially, do not mix this waste with non-halogenated solvents, aqueous waste, strong acids, strong bases, or strong oxidizing agents. [3][8][13] Incompatible chemicals can lead to dangerous reactions.[14][15]

  • Container Management: Keep the waste container tightly closed when not in use.[8][12] Do not overfill the container; leave adequate headspace (at least 10%).

On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[3]

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated location away from heat sources or direct sunlight.[12] Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks or spills.

  • Arrange for Pickup: Once the container is full, or on a schedule determined by your institution's EHS department, arrange for a pickup by a licensed hazardous waste disposal contractor. You will need to complete a hazardous waste manifest to track the waste from your lab to its final destination.[16]

Final Disposal Methodology: High-Temperature Incineration

The validated and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[3]

  • Mechanism of Destruction: Specialized hazardous waste incinerators operate at extremely high temperatures (typically >980°C or 1800°F).[3] This thermal oxidation process is designed to break the stable aromatic ring and carbon-halogen bonds, converting the toxic organic compounds into less harmful substances like carbon dioxide, water, and inorganic acids (e.g., hydrogen bromide).

  • Emission Control: The process is self-validating through the use of advanced air pollution control systems. These systems, often called "scrubbers," neutralize the acidic gases produced during combustion, preventing their release into the atmosphere and ensuring environmental protection.[3]

  • Regulatory Compliance: This method meets the treatment standards set by the EPA for many hazardous wastes, ensuring they are fully destroyed before any residual material is considered for landfilling.[11][17]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

G cluster_0 In-Lab Waste Generation cluster_1 On-Site Storage & Pickup cluster_2 Final Disposal A Generate Waste (5-Bromo-1,3-dimethoxy-2-nitrobenzene) B Wear Full PPE (Gloves, Goggles, Lab Coat, Fume Hood) A->B C Select & Pre-Label 'Halogenated Organic Waste' Container B->C D Is waste mixed with non-halogenated solvents? C->D E Segregate into Halogenated Container D->E No F Entire mixture is Halogenated Waste D->F Yes G Store container in secondary containment in SAA E->G F->G H Keep container closed. Do not overfill. G->H I Container Full? H->I J Contact EHS for waste pickup I->J Yes K Complete Hazardous Waste Manifest J->K L Licensed contractor transports waste to TSDF K->L M High-Temperature Incineration L->M N Scrubbing of acidic gases M->N O Compliant Ash Disposal N->O

Caption: Disposal workflow for 5-Bromo-1,3-dimethoxy-2-nitrobenzene.

References

  • Nitrobenzene - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]

  • Blazsó, M. (2002). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 64(2), 269–280. Retrieved from [Link]

  • Toxicological Profile for Nitrobenzene. (2014). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Wyk, L. (1998). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 49(4), 427-434. Retrieved from [Link]

  • Wang, S., et al. (2020). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Applied and Environmental Microbiology, 86(17), e01021-20. Retrieved from [Link]

  • David, O., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1450. Retrieved from [Link]

  • Safety Data Sheet for Nitrobenzene. (n.d.). Carl ROTH. Retrieved from [Link]

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